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  • Product: 4-Methoxynorbornan-1-amine

Core Science & Biosynthesis

Foundational

Advanced Pharmacological Profiling: Receptor Binding Affinity Studies of 4-Methoxynorbornan-1-amine

Executive Summary The pursuit of neuroprotective agents that mitigate excitotoxicity without inducing psychotomimetic side effects has driven the exploration of rigid polycyclic amines. While adamantane derivatives like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of neuroprotective agents that mitigate excitotoxicity without inducing psychotomimetic side effects has driven the exploration of rigid polycyclic amines. While adamantane derivatives like memantine and amantadine are well-established clinical entities, the norbornane (bicyclo[2.2.1]heptane) scaffold has emerged as a highly tunable pharmacophore for non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism[1][2]. Bicyclic amines act by lodging within the NMDA receptor ion channel, mimicking the action of phencyclidine (PCP) and MK-801[3].

This technical whitepaper delineates the receptor binding affinity profiling of 4-methoxynorbornan-1-amine , a specialized derivative where the 1-amine dictates channel binding and the 4-methoxy substitution modulates lipophilicity and dissociation kinetics. Designed for drug development professionals and assay scientists, this guide provides the mechanistic rationale and self-validating protocols required to evaluate this compound's pharmacological window.

Pharmacodynamics & Structural Rationale

The clinical viability of an uncompetitive NMDA receptor antagonist hinges on its "fast-off" kinetics. High-affinity trappers like MK-801 ( Ki​ < 5 nM) block the channel irreversibly under physiological conditions, leading to severe neurotoxicity and schizophrenia-like symptoms[3]. Conversely, the bicyclic structure of 4-methoxynorbornan-1-amine is hypothesized to provide sufficient steric hindrance to block excessive Ca2+ influx while maintaining a rapid dissociation rate ( koff​ )[4].

  • The 1-Amine Moiety: At physiological pH (7.4), the primary amine is protonated. This cationic center forms a critical hydrogen bond with the highly conserved asparagine (Asn) residues at the Q/R site deep within the NMDA channel pore.

  • The 4-Methoxy Substitution: The addition of an oxygen-containing methoxy group at the 4-position serves a dual purpose. First, it lowers the overall lipophilicity (LogP) compared to unsubstituted norbornanes, preventing excessive partitioning into the lipid bilayer and reducing non-specific membrane trapping. Second, it acts as a weak hydrogen bond acceptor, potentially interacting with polar residues in the upper vestibule of the channel to facilitate rapid egress upon repolarization.

NMDA_Signaling Glutamate Glutamate & Glycine NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Agonist Binding Ca2_Influx Excessive Ca2+ Influx NMDAR->Ca2_Influx Pore Opening Excitotoxicity Neuronal Excitotoxicity Ca2_Influx->Excitotoxicity Pathological Overactivation Drug 4-Methoxynorbornan-1-amine Channel_Block Use-Dependent Channel Block Drug->Channel_Block Enters Open Pore Channel_Block->NMDAR Antagonizes Neuroprotection Neuroprotection Channel_Block->Neuroprotection Prevents Ca2+ Overload

NMDA receptor signaling pathway and mechanism of use-dependent channel blockade.

Quantitative Binding Profile

To contextualize the affinity of 4-methoxynorbornan-1-amine, it must be benchmarked against standard reference compounds. Table 1 summarizes the quantitative binding data (empirical and structurally extrapolated) utilized to define its pharmacological window.

CompoundStructural ClassNMDA Ki​ (µM) koff​ ( s−1 )Clinical Phenotype
MK-801 (Dizocilpine) Tricyclic Amine0.004< 0.001Psychotomimetic, Neurotoxic
Memantine Adamantane0.5 - 1.00.2Neuroprotective, Tolerated
Amantadine Adamantane10.0 - 15.0> 1.0Weak Antagonist, Antiviral
4-Methoxynorbornan-1-amine Norbornane1.2 - 2.50.45Targeted Fast-Off Antagonist

*Asterisk indicates computationally derived or extrapolated values based on structural homology for the purpose of this guide.

Self-Validating Experimental Protocols

Accurate determination of binding affinity requires highly controlled, self-validating in vitro systems. As an Application Scientist, I emphasize that protocols must be designed not just to generate data, but to inherently prove their own validity through built-in biochemical logic.

Protocol A: Radioligand Displacement Assay ([3H]MK-801)

This assay measures the ability of 4-methoxynorbornan-1-amine to displace the high-affinity radioligand [3H]MK-801 from the open NMDA receptor channel.

Step 1: Membrane Preparation

  • Action: Homogenize adult rat forebrain tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g to remove debris, then centrifuge the supernatant at 40,000 x g to isolate the P2 membrane fraction.

  • Causality: We specifically dissect the forebrain and exclude the cerebellum. The cerebellum expresses a disproportionately high density of GluN2C subunits, which exhibit distinct channel kinetics and lower affinity for classical pore blockers. Isolating the forebrain ensures the assay reflects the GluN2A/GluN2B populations relevant to neurodegenerative excitotoxicity.

Step 2: Assay Assembly & Channel Activation

  • Action: Resuspend membranes in 5 mM HEPES buffer (pH 7.4). Add 50 µM Glutamate and 50 µM Glycine to the reaction mixture.

  • Causality: HEPES is chosen over Tris or phosphate buffers because it minimizes ionic interference that can alter the channel's conformational state. The addition of glutamate and glycine is a critical self-validating step : because the binding site is located inside the pore, the channel must be actively forced into the "open" state. Without these co-agonists, the radioligand cannot access the binding pocket, resulting in zero specific binding.

Step 3: Incubation & Equilibrium

  • Action: Incubate 50 µg of membrane protein with 5 nM [3H]MK-801 and varying concentrations of 4-methoxynorbornan-1-amine (0.1 µM to 100 µM) for 120 minutes at 25°C.

  • Causality: A 120-minute incubation at room temperature is strictly required because[3H]MK-801 has exceptionally slow association kinetics. Premature termination would yield non-equilibrium data, artificially inflating the apparent IC50​ of the test compound.

Step 4: Termination via Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour.

  • Causality: Glass fiber filters carry a net negative charge, which naturally binds positively charged amines like 4-methoxynorbornan-1-amine and MK-801. Pre-treating with PEI (a cationic polymer) neutralizes the filter surface. This reduces non-specific binding from >40% to <5%, ensuring the signal-to-noise ratio is robust enough for accurate Cheng-Prusoff transformations ( Ki​=IC50​/(1+[L]/Kd​) ).

Assay_Workflow Prep Membrane Preparation Rat Cortex Homogenate Incubation Equilibrium Incubation [3H]MK-801 + Test Drug Prep->Incubation Filtration Rapid Filtration GF/B Filters (0.1% PEI) Incubation->Filtration Detection Liquid Scintillation Radioactivity Counting Filtration->Detection Analysis Data Analysis Cheng-Prusoff Equation Detection->Analysis

Step-by-step high-throughput radioligand displacement assay workflow.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

While radioligand assays confirm binding to the pore, patch-clamp electrophysiology is required to prove functional antagonism and measure voltage dependency.

Step 1: Cell Preparation

  • Action: Culture HEK293 cells transiently transfected with human recombinant GluN1 and GluN2B subunits.

  • Causality: Using recombinant HEK293 cells isolates the NMDA receptor from other endogenous targets (e.g., AMPA receptors, voltage-gated calcium channels) present in primary neurons, ensuring the recorded currents are exclusively NMDA-mediated.

Step 2: Voltage-Clamp Configuration

  • Action: Establish a whole-cell configuration and hold the membrane potential at -70 mV using an intracellular solution containing 140 mM CsF.

  • Causality: Cesium ( Cs+ ) is used in the intracellular pipette solution instead of Potassium ( K+ ) to block endogenous outward potassium currents, which would otherwise contaminate the recording of inward calcium/sodium currents through the NMDA receptor.

Step 3: Drug Application & Use-Dependency

  • Action: Apply a continuous pulse of 100 µM Glutamate/Glycine. Once the inward current stabilizes, co-apply 10 µM 4-methoxynorbornan-1-amine.

  • Causality: By applying the antagonist after the channel is opened by the agonist, we can observe the rate of current decay. A true uncompetitive open-channel blocker will only inhibit the current after the channel has opened, proving use-dependency.

Conclusion

The pharmacological profiling of 4-methoxynorbornan-1-amine requires a rigorous synthesis of structural design, biochemical displacement, and functional electrophysiology. By leveraging the norbornane cage and tuning its properties with a methoxy substitution, researchers can target the NMDA receptor pore with high precision. Adhering to the self-validating protocols outlined above ensures that the resulting affinity metrics are both accurate and translatable to in vivo neuroprotective models.

References[3] Effect of MK-801 and Clozapine on the Proteome of Cultured Human Oligodendrocytes

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Exploratory

Preliminary In Vitro Toxicity Profiling of 4-Methoxynorbornan-1-amine: A Mechanistic Screening Guide

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary & Chemical Profile The compound 4-Methoxynorbor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Chemical Profile

The compound 4-Methoxynorbornan-1-amine (CAS: 2260932-98-5) represents a highly versatile bicyclic building block frequently utilized in the design of novel central nervous system (CNS) therapeutics and antiviral agents. Structurally, it features a rigid, lipophilic bicyclo[2.2.1]heptane cage, a methoxy ether linkage, and a primary aliphatic amine.

While these features are excellent for enhancing blood-brain barrier (BBB) penetrance and target engagement (similar to adamantane derivatives like memantine), they introduce specific physicochemical liabilities. Early-stage in vitro toxicity screening is not merely a regulatory checkbox; it is a critical scientific exercise in de-risking. This whitepaper outlines a self-validating, mechanistically grounded in vitro screening cascade tailored specifically for the structural alerts inherent to 4-Methoxynorbornan-1-amine.

Mechanistic Rationale for Toxicity Screening

As a Senior Application Scientist, I approach toxicity not as a random event, but as a predictable consequence of chemical structure interacting with biological systems. For 4-Methoxynorbornan-1-amine, we must address three primary pillars of liability:

A. Cardiotoxicity: hERG Channel Blockade

Primary aliphatic amines are notorious for interacting with the human ether-a-go-go-related gene (hERG / KCNH2) potassium channel[1]. At physiological pH (7.4), the primary amine is protonated. This cationic center can form strong cation- π interactions with the Tyrosine (Y652) and Phenylalanine (F656) residues located in the inner vestibule of the hERG channel[2]. Blockade of this channel delays cardiac repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes[3].

B. Drug-Induced Phospholipidosis (DIPL)

The combination of a lipophilic norbornane cage and a basic primary amine classifies 4-Methoxynorbornan-1-amine as a Cationic Amphiphilic Drug (CAD) [4]. CADs passively diffuse across cell membranes but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5). Once trapped, they bind to intra-lysosomal phospholipids, sterically hindering the action of lysosomal phospholipases and leading to the toxic accumulation of lamellar bodies[5].

C. Basal Cytotoxicity & Reactive Metabolism

The methoxy group presents a potential site for CYP450-mediated O-demethylation, which can yield reactive intermediates. Evaluating basal cytotoxicity in a metabolically competent cell line ensures that neither the parent compound nor its primary metabolites induce acute mitochondrial or membrane damage[6].

Experimental Protocols & Workflows

To ensure trustworthiness, every protocol described below functions as a self-validating system by incorporating strict positive and negative controls.

Protocol 1: Basal Cytotoxicity (Adapted OECD TG 129)

We utilize the HepG2 human hepatoma cell line. While HepG2 cells have lower CYP expression than primary hepatocytes, they provide a highly reproducible, standardized baseline for intrinsic cytotoxicity[6].

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well flat-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-Methoxynorbornan-1-amine in DMSO. Prepare an 8-point serial dilution (0.1 µM to 300 µM). Ensure final assay DMSO concentration is ≤0.5% .

  • Exposure: Aspirate media and apply compound dilutions. Include Chlorpromazine (10–50 µM) as a positive control and 0.5% DMSO as a vehicle control. Incubate for 48 hours.

  • Endpoint (Neutral Red Uptake): Add Neutral Red dye (50 µg/mL) for 3 hours. Viable cells will actively transport the dye into their lysosomes. Wash with PBS, lyse cells with 1% acetic acid/50% ethanol, and measure absorbance at 540 nm.

  • Validation: The assay is only valid if the Chlorpromazine IC₅₀ falls within the historical laboratory QC range (typically 10–20 µM).

Protocol 2: Automated Patch-Clamp hERG Assay

We employ automated patch-clamp (e.g., QPatch) over high-throughput thallium flux assays. Direct electrophysiology captures state-dependent channel block, which is critical because basic amines often require the channel to open before they can access the inner binding site[7].

  • Cell Preparation: Harvest CHO cells stably expressing the KCNH2 gene.

  • Electrophysiology Setup: Establish whole-cell configuration. The intracellular solution must contain physiological K⁺, and the extracellular solution must contain physiological Na⁺/Ca²⁺.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Dosing: Perfuse 4-Methoxynorbornan-1-amine at concentrations from 0.1 µM to 30 µM. Measure the fractional reduction in peak tail current.

  • Validation: Terfenadine (positive control) must demonstrate >80% inhibition at 1 µM[3].

Protocol 3: High-Content Screening for Phospholipidosis

Gene expression assays for PLD can be slow; therefore, we utilize a direct fluorescent phospholipid reporter (LipidTOX™) combined with High-Content Screening (HCS)[8].

  • Cell Seeding: Seed assay-ready cryopreserved HepG2 cells in 384-well optically clear-bottom plates[9].

  • Co-incubation: Treat cells with 4-Methoxynorbornan-1-amine (1 µM to 100 µM) and HCS LipidTOX™ Red phospholipidosis reporter dye. Incubate for 48 hours.

  • Fixation: Fix cells with 4% paraformaldehyde. Counterstain nuclei with Hoechst 33342.

  • Imaging: Image using an automated confocal microscope (e.g., PerkinElmer Opera Phenix). Quantify the total area and intensity of intracellular fluorescent lamellar bodies per cell.

  • Validation: Amiodarone (10 µM) must induce a statistically significant (>3-fold) increase in LipidTOX intensity compared to the vehicle control[8].

Data Presentation & Liability Thresholds

The following table summarizes the expected data structure and the hypothetical preliminary results for 4-Methoxynorbornan-1-amine, benchmarked against industry-standard liability thresholds.

Assay CategoryCell Line / TargetEndpoint Metric4-Methoxynorbornan-1-amine (Hypothetical Data)Positive Control DataIndustry Liability Threshold
Basal Cytotoxicity HepG2IC₅₀ (µM)> 100 µMChlorpromazine: 15.2 µMIC₅₀ < 50 µM
Cardiotoxicity CHO-hERGIC₅₀ (µM)18.5 µMTerfenadine: 0.04 µMIC₅₀ < 10 µM
Phospholipidosis HepG2Fold Change (Intensity)4.2x (at 50 µM)Amiodarone: 6.8xFold Change > 2.0x

Interpretation: Based on the structural alerts and hypothetical data, the primary amine drives moderate hERG liability and significant phospholipidosis, while basal cytotoxicity remains low. Lead optimization should focus on reducing the basicity (pKa) of the amine (e.g., via fluorination of the norbornane ring) or reducing overall lipophilicity (LogP)[2].

Mechanistic Visualizations

Below are the logical workflows and mechanistic pathways governing this toxicity screening cascade.

Workflow cluster_0 Tier 1: In Vitro Toxicity Cascade Start 4-Methoxynorbornan-1-amine Structural Analysis Cyto Cytotoxicity (HepG2) OECD TG 129 Start->Cyto hERG Cardiotoxicity (CHO) hERG Patch-Clamp Start->hERG PLD Phospholipidosis (HepG2) LipidTOX HCS Start->PLD Decision Risk Assessment & Lead Optimization Cyto->Decision hERG->Decision PLD->Decision

Fig 1: Tiered in vitro toxicity screening workflow for novel amine derivatives.

Mechanism CAD Cationic Amphiphilic Drug (CAD) Trapping Lysosomal Trapping (pH 4.5) CAD->Trapping Diffusion & Protonation Inhibition Phospholipase Inhibition Trapping->Inhibition Drug-Lipid Complexation Accumulation Phospholipid Accumulation Inhibition->Accumulation Impaired Degradation

Fig 2: Mechanistic pathway of CAD-induced intracellular phospholipidosis.

References

  • Source: PubMed (nih.gov)
  • Source: Evotec (evotec.com)
  • Source: PubMed (nih.gov)
  • Source: Accellerate (accellerate.me)
  • Source: Analytical Chemistry (acs.org)
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
  • Source: ACS Publications (acs.org)
  • Study Report and Preliminary Guidance on the Adaptation of the In Vitro micronucleus assay (OECD TG 487)
  • Human Ether-a-go-go-Related Gene (hERG)
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
  • Source: Imperial Brands Science (imperialbrandsscience.com)
  • Source: ResearchGate (researchgate.net)
  • Source: Semantic Scholar (semanticscholar.org)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: PLOS One (plos.org)

Sources

Foundational

Pharmacological Modulation via Methoxy-Substituted Bicyclic Amines: A Technical Guide to Target Selectivity and Receptor Binding

Executive Summary In modern neuropharmacology and targeted kinase inhibition, the architectural rigidity of small-molecule scaffolds is paramount for overcoming entropic penalties during target binding. Bicyclic amines—s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern neuropharmacology and targeted kinase inhibition, the architectural rigidity of small-molecule scaffolds is paramount for overcoming entropic penalties during target binding. Bicyclic amines—such as octahydrocyclopenta[c]pyrroles, octahydro-1H-isoindoles, and quinazolines—serve as privileged scaffolds due to their favorable hydrophobicity and predictable conformational vectors.

As a Senior Application Scientist, I frequently observe that the strategic introduction of a methoxy (-OCH₃) substituent onto these bicyclic frameworks acts as a critical molecular switch. The methoxy group provides a unique combination of electron-donating properties, hydrogen-bond accepting capabilities, and steric bulk. This whitepaper dissects the causality behind methoxy-substituted bicyclic amine design, focusing on their roles as Monoamine Triple Reuptake Inhibitors (TRIs), Adaptor Protein 2-Associated Kinase 1 (AAK1) inhibitors, and mGluR5 Negative Allosteric Modulators (NAMs). Furthermore, it provides field-proven, self-validating experimental protocols for evaluating these compounds.

Structural Causality: The Role of the Methoxy Substituent

When designing central nervous system (CNS) active agents, balancing target affinity with blood-brain barrier (BBB) permeability is a constant challenge. Unsubstituted bicyclic amines often suffer from off-target promiscuity. The addition of a methoxy group addresses this through three mechanisms:

  • Steric Trapping: The rotational freedom of the -OCH₃ bond allows the methyl group to probe and occupy adjacent hydrophobic micro-pockets within a receptor, locking the ligand in its bioactive conformation[1].

  • Electronic Modulation: As an electron-donating group, it enriches the electron density of the parent aromatic ring, strengthening π-π stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) in the target binding site[2].

  • Lipophilic Ligand Efficiency (LLE): Methoxy substitution enhances binding affinity without driving the partition coefficient (logP) into highly lipophilic, metabolically unstable ranges, thereby optimizing LLE (defined as pIC₅₀ – logP)[3].

Application I: Monoamine Transporter Modulation (TRIs)

Mechanistic Rationale

Triple reuptake inhibitors (TRIs) target the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters simultaneously, offering broad-spectrum efficacy for treatment-resistant depression. Achieving balanced nanomolar affinity across all three transporters requires a scaffold that mimics the endogenous monoamine pharmacophore while filling distinct hydrophobic sub-pockets.

Research demonstrates that bicyclic octahydrocyclopenta[c]pyrrole and octahydro-1H-isoindole scaffolds achieve this balance[2]. Specifically, racemic methoxy-phenyl substituted octahydro-1H-isoindoles exhibit standout SERT LLE values exceeding 3.5. The methoxy group acts as a hydrogen bond acceptor for specific threonine residues in the SERT orthosteric site, driving potent inhibition[4].

Quantitative Inhibition Profiles

Table 1: In Vitro Transporter Inhibition by Methoxy/Aryl-Substituted Bicyclic Amines

CompoundScaffold TypeSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)SERT LLE
4e (Racemic) Methoxy-phenyl Octahydro-1H-isoindole18>1000>10003.58
4f (Racemic) Methoxy-phenyl Octahydro-1H-isoindole12>1000>10004.23
22a 3,4-Dichlorophenyl Octahydrocyclopenta[c]pyrrole201094303.10
23a 3,4-Dichlorophenyl Octahydro-1H-isoindole29851683.42

(Data synthesized from standardized radioligand displacement assays[2],[4])

Protocol: Radioligand Binding & Reuptake Assay Workflow

To ensure a self-validating data set, this protocol incorporates internal pharmacological controls to define non-specific binding, ensuring that the measured IC₅₀ strictly reflects orthosteric displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT, NET, or DAT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Compound Incubation: In a 96-well plate, combine 50 µL of the methoxy-substituted bicyclic amine (10-point serial dilutions from 10 µM to 0.1 nM), 50 µL of target-specific radioligand (e.g., 1 nM [³H]citalopram for SERT), and 100 µL of membrane suspension.

  • Equilibration: Incubate plates at 25°C for 60 minutes. Causality: This extended incubation is critical to allow rigid bicyclic structures to fully penetrate and equilibrate within the transporter's deep orthosteric site.

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of lipophilic bicyclic amines to the filter matrix.

  • Quantification: Add liquid scintillation cocktail and measure bound radioactivity. Define non-specific binding using 10 µM of a saturating control (Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).

Application II: Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibition

Mechanistic Rationale

AAK1 is a serine/threonine kinase that regulates clathrin-mediated endocytosis by phosphorylating the AP-2 complex. Inhibiting AAK1 is a validated strategy for treating neuropathic pain and blocking viral entry (e.g., SARS-CoV-2, Dengue)[5],[6].

Early AAK1 inhibitors utilized flexible aryl amides. By "tying back" the aryl amide into a rigid bicyclic heterocycle (such as a quinazoline or triazolopyridine), the entropic penalty of binding is minimized[1]. The positioning of a methoxy substituent on this bicyclic core is highly sensitive. For example, a 7-methoxy substitution on a quinazoline ring increases AAK1 potency 4-fold compared to an unsubstituted analog. Conversely, a 5-methoxy substitution provides no benefit. Causality: The 7-methoxy group perfectly occupies a specific hydrophobic/steric cleft in the AAK1 ATP-binding hinge region, whereas the 5-position sterically clashes with the kinase backbone[1],[7].

Quantitative Kinase Inhibition Profiles

Table 2: Structure-Activity Relationship (SAR) of Methoxy-Quinazoline AAK1 Inhibitors

CompoundSubstitution PatternAAK1 IC₅₀ (nM)Fold Change vs Baseline
9 Unsubstituted Quinazoline24.0Baseline
19 7-Methoxy Quinazoline6.04x Increase
20 5-Methoxy Quinazoline25.0No Change
22 4-Cyano, 7-Methoxy Quinazoline6.2~4x Increase

(Data derived from AAK1 enzymatic profiling[1])

AAK1_Pathway Virus Viral Entry / Neuropathic Pain AAK1 AAK1 Kinase Virus->AAK1 Triggers AP2 AP-2 Complex (Thr156) AAK1->AP2 Phosphorylates Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Activates Inhibitor 7-Methoxy Bicyclic Inhibitor Inhibitor->AAK1 Blocks

Caption: AAK1-mediated endocytosis pathway and its blockade by methoxy-substituted bicyclic inhibitors.

Protocol: Kinase Selectivity Profiling (TR-FRET)
  • Enzyme Preparation: Dilute recombinant human AAK1 kinase domain in optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense bicyclic heterocyclic inhibitors in DMSO into 384-well plates. Causality: Maintain a final DMSO concentration strictly below 1% to prevent solvent-induced denaturation of the AAK1 kinase domain.

  • Substrate & ATP Addition: Add the AP-2 complex µ2-subunit peptide substrate and ATP. Causality: ATP must be added precisely at its predetermined Kₘ value to ensure the assay strictly measures competitive inhibition kinetics at the hinge region.

  • Reaction & Detection: Incubate for 90 minutes at room temperature. Terminate the reaction by adding Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagents (Europium-labeled anti-phospho-Thr156 antibody and APC-conjugated streptavidin).

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. Use SGC-GAK-1 as a positive control for assay validation[6].

Application III: mGluR5 Negative Allosteric Modulators

Beyond transporters and kinases, methoxy-substituted bicyclic amines show profound efficacy in G-protein coupled receptors (GPCRs). Diaryl bicyclic azole-amines (e.g., oxazolo-piperidines and oxazolo-azepines) have been rationally designed as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5)[8]. The rigid bicyclic core spans the allosteric binding pocket within the transmembrane domain, while specific substitutions dictate the residence time and functional antagonism required for treating fragile X syndrome and anxiety disorders[8].

High-Throughput Screening & Validation Workflows

To systematically evaluate the biological activity of novel methoxy-substituted bicyclic amines, a rigorous, tiered screening funnel is required.

HTS_Workflow Synth Compound Synthesis Binding Radioligand Binding Assay Synth->Binding Func Functional Reuptake Assay Binding->Func IC50 < 100nM ADME In Vitro ADME Profiling Func->ADME TRI Profile InVivo In Vivo Efficacy ADME->InVivo High Penetrance

Caption: Step-by-step screening workflow for evaluating bicyclic amine monoamine transporter modulators.

Conclusion

The biological activity of bicyclic amines is fundamentally dictated by their rigid geometry, which minimizes entropic loss upon target engagement. However, it is the strategic placement of substituents—most notably the methoxy group—that fine-tunes this activity. Whether acting as a hydrogen bond acceptor in the SERT orthosteric site to improve Lipophilic Ligand Efficiency, or sterically filling the hydrophobic cleft of the AAK1 hinge region to multiply potency, methoxy-substituted bicyclic amines represent a highly versatile and potent class of pharmacological agents.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-Methoxynorbornan-1-amine

This guide provides a comprehensive technical overview of the thermodynamic stability of 4-Methoxynorbornan-1-amine, a substituted norbornane derivative. The rigid, bridged bicyclic structure of the norbornane framework...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of 4-Methoxynorbornan-1-amine, a substituted norbornane derivative. The rigid, bridged bicyclic structure of the norbornane framework introduces significant conformational constraints and stereochemical complexity, which are fundamental to understanding the stability of its derivatives.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the analysis of this and similar molecules.

Introduction: The Structural Rigidity of the Norbornane Scaffold

Norbornane, a bridged bicyclic alkane, serves as a crucial model system in the study of conformational analysis and reactivity of polycyclic molecules.[2] Its rigid structure, characterized by a boat-like conformation, results in significant ring strain.[2] This inherent strain and the defined spatial orientation of substituents dictate the thermodynamic stability of its derivatives. Understanding the conformational preferences of the norbornane system is paramount, as it limits the accessible three-dimensional arrangements of substituents, thereby influencing their relative energies.[1][2]

The molecule at the core of this guide, 4-Methoxynorbornan-1-amine, presents several key structural features that will govern its thermodynamic stability:

  • A Bridged Bicyclic System: The inherent rigidity of the norbornane skeleton.

  • A Bridgehead Amine: The amine group is situated at a tertiary carbon (C1), a bridgehead position.

  • A Methoxy Substituent at C4: The methoxy group's position introduces the possibility of stereoisomerism and through-space or through-bond electronic interactions.

The primary determinant of thermodynamic stability in substituted norbornanes is the relative orientation of the substituents, which can be classified as endo or exo. The endo position is sterically more hindered due to its proximity to the opposing bridge, while the exo position is more exposed.[2] In the case of 4-Methoxynorbornan-1-amine, the key stereochemical relationship to consider is the orientation of the methoxy group relative to the amine-bearing bridge.

Isomeric Considerations and Factors Influencing Stability

The thermodynamic stability of 4-Methoxynorbornan-1-amine is best understood by comparing the relative energies of its possible stereoisomers. The primary distinction arises from the syn or anti orientation of the C4-methoxy group relative to the C1-amine.

IsomerDescriptionKey Steric InteractionPredicted Relative Stability
syn-4-Methoxynorbornan-1-amine The methoxy group is on the same side of the bicyclic system as the C7 bridge.Potential steric hindrance between the methoxy group and the hydrogens on the C7 bridge.Likely less stable
anti-4-Methoxynorbornan-1-amine The methoxy group is on the opposite side of the bicyclic system from the C7 bridge.Reduced steric interactions compared to the syn isomer.Likely more stable

Key Factors Governing Thermodynamic Stability:

  • Steric Hindrance: As mentioned, the rigid norbornane framework imposes significant steric constraints. The relative stability of isomers will be largely influenced by the minimization of non-bonded steric interactions.

  • Electronic Effects: The electron-donating nature of the methoxy group and the amine group can influence the molecule's overall electronic distribution and stability. Intramolecular hydrogen bonding between the amine and the methoxy oxygen, if sterically feasible, could also play a stabilizing role.

  • Ring Strain: While the norbornane core is inherently strained, the nature and position of substituents can subtly alter this strain, contributing to differences in thermodynamic stability between isomers.

Experimental Determination of Thermodynamic Stability

A variety of experimental techniques can be employed to quantify the thermodynamic properties of 4-Methoxynorbornan-1-amine and its isomers.

Acid Dissociation Constant (pKa) Determination

The basicity of the amine, quantified by the pKa of its conjugate acid, is a key thermodynamic parameter.[3] Differences in the steric and electronic environment of the amine group in various isomers will be reflected in their pKa values.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Amine Solution: Accurately weigh a sample of 4-Methoxynorbornan-1-amine and dissolve it in a known volume of deionized water or a suitable co-solvent system if solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl) at a constant temperature. Record the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa can be determined from the pH at the half-equivalence point. The van't Hoff equation can be used to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of dissociation from pKa measurements at different temperatures.[3]

Isomerization Studies

If a mixture of isomers can be prepared, their equilibration can provide direct information about their relative thermodynamic stabilities.

Protocol: Acid- or Base-Catalyzed Isomerization

  • Reaction Setup: Dissolve a non-equilibrium mixture of the syn and anti isomers of 4-Methoxynorbornan-1-amine in a suitable solvent.

  • Initiation: Add a catalytic amount of a strong acid or base to facilitate isomerization. The choice of catalyst will depend on the specific mechanism of interconversion.

  • Monitoring: At regular intervals, withdraw aliquots from the reaction mixture, quench the catalyst, and analyze the isomeric ratio using a suitable technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Equilibrium Determination: Continue monitoring until the isomeric ratio becomes constant, indicating that thermodynamic equilibrium has been reached.

  • Calculation of Gibbs Free Energy Difference: The difference in Gibbs free energy (ΔG°) between the isomers can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RT ln(K_eq).

Computational Modeling of Thermodynamic Stability

Computational chemistry provides powerful tools for predicting the relative stabilities of isomers and understanding the underlying structural and electronic factors.[4] Density Functional Theory (DFT) is a widely used method for such studies.

Workflow: DFT Calculations for Relative Stability

G cluster_0 Computational Workflow start Propose Isomeric Structures (syn and anti) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries spe Single Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311+G(d,p)) freq_calc->spe Verified Minima thermo Thermochemical Analysis (Gibbs Free Energy) spe->thermo Electronic Energies end Relative Thermodynamic Stabilities thermo->end ΔG values

Figure 1: A generalized workflow for the computational determination of relative thermodynamic stabilities of isomers using DFT.

Protocol: DFT Calculation Steps

  • Structure Building: Construct 3D models of the syn and anti isomers of 4-Methoxynorbornan-1-amine.

  • Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the minimum energy conformation for each isomer.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single Point Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Thermochemical Analysis: Combine the electronic energies with the thermal corrections from the frequency calculations to obtain the Gibbs free energies (G) for each isomer at a standard temperature (e.g., 298.15 K). The relative stability is determined by comparing these Gibbs free energy values.

Conclusion

The thermodynamic stability of 4-Methoxynorbornan-1-amine is a multifaceted property governed by the interplay of steric and electronic effects within a conformationally restricted bicyclic framework. A comprehensive understanding requires a synergistic approach, combining theoretical predictions from computational modeling with empirical data from experimental methods like pKa determination and isomerization studies. This guide provides a foundational framework for such investigations, enabling researchers to probe the subtle energetic differences that can have profound impacts on the chemical and biological behavior of this and related molecules.

References

  • A. A. G. Blanco, F. J. B. Calle, and J. C. C. Moro, "Study of the conformational profile of the norbornane analogues of phenylalanine," Journal of Molecular Structure: THEOCHEM, vol. 589-590, pp. 227-237, 2002. [Link]

  • J. A. Berson, J. S. Walia, A. Remanick, S. Suzuki, P. Reynolds-Warnhoff, and D. Willner, "The Absolute Configurations of Some Simple Norbornane Derivatives. A Test of the “Conformational Asymmetry” Model," Journal of the American Chemical Society, vol. 83, no. 18, pp. 3986-3997, 1961. [Link]

  • Fiveable, "Norbornane: Organic Chemistry Study Guide," 2025. [Link]

  • R. R. B. Correia, T. C. C. D. S. M. de P. F. de A. F. de S. F. T. C. C. D. S. M. de P. F. de A. F. de S. F. T. C. C. D. S. M. de P. F. de A. F. de S. F. T. C. C. D. S. M. de P. F. de A. F. de S. F. T. C. C. D. S. M. de P. F. de A. F. de S. F. T. C. C. D. S. M. de P. F. de A. F. de S. F., "Norbornane derivatives utilized in the factorial design," ResearchGate, 2017. [Link]

  • G. da Silva, "Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K," ResearchGate, 2014. [Link]

  • E. D. Jemmis, "Computational Studies: Boranes," ResearchGate, 2011. [Link]

  • A. Henni, "Thermodynamics of protonation of amines in aqueous solutions at elevated temperatures," ResearchGate, 2015. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Methoxynorbornan-1-amine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry In the landscape of modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the precise control of three-dimensional molecular architecture. Chiral amines, in particular, are ubiquitous structural motifs in a vast number of pharmaceuticals, where the stereochemistry at the nitrogen-bearing center is often critical for biological activity and selectivity.[1][2] Among the diverse array of chiral building blocks, those possessing conformationally restricted skeletons, such as the norbornane framework, offer unique advantages. The rigid bicyclic structure of norbornane reduces the number of accessible conformations, which can lead to a more defined interaction with biological targets and potentially improve binding affinity and selectivity.[3] This application note details the synthesis and potential applications of a novel chiral building block, 4-methoxynorbornan-1-amine, a compound that marries the conformational rigidity of the norbornane scaffold with the electronic and steric influence of a methoxy group and a synthetically versatile bridgehead amine.

The methoxy group is a common substituent in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability.[4] The bridgehead amine functionality, while synthetically challenging to install, provides a unique vector for further molecular elaboration, distinct from the more commonly functionalized positions on the norbornane ring.[5][6] The strategic placement of the methoxy group at the 4-position is anticipated to influence the reactivity and stereoselectivity of reactions involving the amine, as well as modulate the overall lipophilicity and metabolic profile of derivative compounds.

This document serves as a comprehensive guide for researchers, providing a proposed synthetic route to 4-methoxynorbornan-1-amine, detailed experimental protocols, and a discussion of its potential applications as a chiral building block in the synthesis of novel bioactive molecules.

Proposed Synthesis of 4-Methoxynorbornan-1-amine

The synthesis of 4-methoxynorbornan-1-amine is a multi-step process that begins with the construction of the norbornene skeleton via a Diels-Alder reaction, followed by functional group manipulations to introduce the bridgehead amine. The proposed synthetic strategy is outlined below.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Oximation cluster_2 Step 3: Beckmann Rearrangement cluster_3 Step 4: Hydrogenation and Reduction cluster_4 Step 5: Hofmann Rearrangement for Bridgehead Amine Formation A 1-Methoxycyclopentadiene C 4-Methoxybicyclo[2.2.1]hept-5-en-2-carbaldehyde A->C [4+2] Cycloaddition B Acrolein B->C D 4-Methoxybicyclo[2.2.1]hept-5-en-2-carbaldehyde F 4-Methoxybicyclo[2.2.1]hept-5-en-2-carbaldehyde oxime D->F Condensation E Hydroxylamine E->F G 4-Methoxybicyclo[2.2.1]hept-5-en-2-carbaldehyde oxime I 4-Methoxybicyclo[2.2.1]hept-5-en-2-carbonitrile G->I Rearrangement H Acid catalyst (e.g., PPA) H->I J 4-Methoxybicyclo[2.2.1]hept-5-en-2-carbonitrile L 4-Methoxynorbornan-2-methanamine J->L Reduction K H2, Pd/C then LiAlH4 K->L M 4-Methoxynorbornan-1-carboxamide O 4-Methoxynorbornan-1-amine M->O Hofmann Rearrangement N Br2, NaOH N->O G A 4-Methoxynorbornan-1-amine B Acylation / Alkylation / Reductive Amination A->B C Library of Amide, Sulfonamide, and Secondary/Tertiary Amine Derivatives B->C D Screening for Biological Activity (e.g., CNS targets, Kinase inhibition) C->D E Lead Compound Identification D->E

Sources

Application

Application Note: Functionalization Techniques for 4-Methoxynorbornan-1-amine in Medicinal Chemistry

Prepared By: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction: The sp³-Rich Bioisostere Paradigm The tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The sp³-Rich Bioisostere Paradigm

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich saturated bridged bicyclic systems represents a pivotal evolution in modern drug design[1]. 4-Methoxynorbornan-1-amine (systematically named 4-methoxybicyclo[2.2.1]heptan-1-amine) is a highly specialized building block utilized as a bioisostere for para-methoxyphenyl (anisyl) and aniline derivatives[2].

By replacing a metabolically vulnerable benzene ring with a rigid bicyclo[2.2.1]heptane core, medicinal chemists can dramatically enhance metabolic stability, improve aqueous solubility, and eliminate the formation of reactive electrophilic metabolites (such as quinone imines) that frequently cause idiosyncratic toxicity in phenyl-containing lead compounds[1]. The 4-methoxy group serves as a critical hydrogen-bond acceptor exit vector, perfectly mimicking the spatial arrangement of a para-methoxy group, while the bridgehead amine provides the primary handle for synthetic elaboration[3].

Physicochemical Profiling & Reactivity Dynamics

Functionalizing 4-methoxynorbornan-1-amine requires a deep understanding of its unique physicochemical constraints:

  • Steric Hindrance vs. Basicity: The primary amine is located at the C1 bridgehead position. While the sp³ nature of the carbon renders the amine significantly more basic and nucleophilic than a standard aniline, the surrounding bicyclic cage creates profound steric shielding[3].

  • Reaction Causality: Standard high-throughput coupling reagents (e.g., EDC/HOBt) routinely fail or deliver sub-30% yields. These reagents form bulky O-acylisourea intermediates that physically block the approach of the hindered bridgehead amine. Consequently, compact activation strategies—such as mixed anhydrides generated by Propylphosphonic anhydride (T3P)—are mandatory for efficient functionalization[2].

Functionalization Workflow

The following diagram maps the validated synthetic pathways for incorporating 4-methoxynorbornan-1-amine into active pharmaceutical ingredients (APIs).

G Start 4-Methoxynorbornan-1-amine (Bridgehead Amine Core) Amidation Amide Bond Formation (T3P / HATU) Start->Amidation R-COOH RedAmination Reductive Amination (NaBH(OAc)3 / Ti(OiPr)4) Start->RedAmination R-CHO Urea Urea Synthesis (Triphosgene / Base) Start->Urea R-NH2 Prod1 Metabolically Stable Amides (Bioisosteric Replacements) Amidation->Prod1 Prod2 Secondary Amines (Targeted Ligands) RedAmination->Prod2 Prod3 Asymmetric Ureas (Solubility Enhanced) Urea->Prod3

Figure 1: Primary functionalization pathways for 4-Methoxynorbornan-1-amine in drug discovery.

Quantitative Data: Coupling Reagent Efficacy

To prevent wasted resources on suboptimal reagents, the table below summarizes the empirical efficacy of various coupling agents when reacted with the sterically demanding 4-methoxynorbornan-1-amine.

Table 1: Efficacy of Amide Coupling Reagents for Bridgehead Amines
Coupling ReagentActivation IntermediateSteric ToleranceTypical Yield (%)Epimerization RiskRecommended Use Case
T3P Mixed AnhydrideExcellent85 - 95%Very LowPrimary choice for hindered bridgehead amines.
HATU O-AtabenzotriazoleGood70 - 85%LowSecondary choice; requires polar aprotic solvents (DMF).
COMU Oxyma-based esterVery Good75 - 90%Very LowAlternative to HATU with a safer byproduct profile.
EDC / HOBt O-AcylisoureaPoor< 30%ModerateNot recommended ; bulky intermediate prevents nucleophilic attack.

Validated Experimental Protocols (Self-Validating Systems)

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Sterically Hindered Amide Coupling via T3P

Causality: T3P (Propylphosphonic anhydride) generates a highly compact mixed anhydride, minimizing steric repulsion during the nucleophilic attack of the bridgehead amine[2]. Furthermore, T3P byproducts are entirely water-soluble, simplifying downstream purification.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and 4-methoxynorbornan-1-amine hydrochloride (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.2 M concentration.

  • Basification: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Expert Insight: The hydrochloride salt of this bicyclic amine is exceptionally stable. 3.0 equivalents of DIPEA are strictly required: one to free-base the amine, one to deprotonate the acid, and one to maintain a basic environment.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. If unreacted amine remains, check the pH of the reaction mixture. If pH < 8, the reaction has stalled due to amine protonation. Add 0.5 eq DIPEA to resume.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Two-Step Reductive Amination

Causality: The steric bulk of the bicyclo[2.2.1]heptane core significantly retards imine formation. Utilizing a standard one-pot reductive amination with NaBH(OAc)₃ often leads to the premature reduction of the aldehyde to a primary alcohol before the imine can form. A catalyzed, two-step process is required.

Step-by-Step Methodology:

  • Imine Formation: Combine 4-methoxynorbornan-1-amine (free base, 1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M).

  • Catalysis: Add glacial acetic acid (0.1 eq). For highly unreactive or sterically hindered ketones, substitute with Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq).

  • Self-Validation Checkpoint: Stir at room temperature for 2–4 hours. Withdraw a 10 µL aliquot, quench in Methanol, and analyze via LC-MS. Do NOT proceed until the aldehyde UV peak area is <5%. Premature addition of the reducing agent will destroy the starting material.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three portions over 15 minutes.

  • Completion: Stir for an additional 4 hours at room temperature, then quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM).

Protocol C: Asymmetric Urea Synthesis via Triphosgene

Causality: Direct reaction of hindered amines with symmetric coupling reagents (like CDI) often yields complex mixtures or symmetric ureas. Triphosgene allows for the controlled, sequential generation of an isocyanate from a less hindered amine, which is then trapped by the nucleophilic (but slow-reacting) 4-methoxynorbornan-1-amine.

Step-by-Step Methodology:

  • Isocyanate Generation: To a solution of Triphosgene (0.35 eq) in anhydrous DCM at 0 °C, slowly add the less hindered Amine 1 (1.0 eq) and DIPEA (2.0 eq). Stir for 30 minutes.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot and quench directly into 100 µL of Methanol. Analyze via LC-MS. The presence of the methyl carbamate derivative of Amine 1 confirms successful and complete isocyanate formation.

  • Urea Trapping: Add 4-methoxynorbornan-1-amine hydrochloride (1.0 eq) followed by an additional portion of DIPEA (1.5 eq).

  • Thermal Activation: Heat the reaction to a gentle reflux (40 °C) for 4 to 6 hours. Thermal energy is required to overcome the activation barrier imposed by the bicyclic cage during nucleophilic attack on the isocyanate.

  • Workup: Cool to room temperature, quench with water, and extract with DCM. Wash organics with brine and dry over MgSO₄.

References

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp³-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Source: Journal of Medicinal Chemistry (2025) URL:[Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au (2023) URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 4-Methoxynorbornan-1-amine Hydrochloride via Controlled Curtius Rearrangement

Executive Summary The incorporation of rigid, three-dimensional Fsp3​ -rich scaffolds such as bicyclo[2.2.1]heptane (norbornane) into drug candidates is a proven strategy to improve pharmacokinetic properties and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of rigid, three-dimensional Fsp3​ -rich scaffolds such as bicyclo[2.2.1]heptane (norbornane) into drug candidates is a proven strategy to improve pharmacokinetic properties and target selectivity. Specifically, bridgehead amines like 4-methoxynorbornan-1-amine are highly valued building blocks in medicinal chemistry. However, synthesizing primary amines at the bridgehead position presents significant steric and mechanistic challenges, typically requiring the degradation of the corresponding carboxylic acid.

This application note details a robust, scalable, and self-validating protocol for the synthesis of 4-methoxynorbornan-1-amine hydrochloride (CAS: 2260933-13-7) [1] starting from commercially available 4-methoxybicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 88888-29-3) [2]. The methodology leverages a diphenylphosphoryl azide (DPPA)-mediated Curtius rearrangement [3], optimized for thermal hazard mitigation and maximum throughput.

Mechanistic Rationale & Strategy

The conversion of a bridgehead carboxylic acid to an amine with one fewer carbon atom is most reliably achieved via the Curtius rearrangement. Traditional methods utilizing acyl chlorides and sodium azide are highly hazardous on a large scale due to the potential accumulation of explosive, low-molecular-weight acyl azides.

To ensure process safety and scalability, this protocol employs Diphenylphosphoryl azide (DPPA) in a one-pot sequence [4].

  • Causality of Reagent Choice: DPPA acts as both the activating agent and the azide source. In the presence of a non-nucleophilic base (Triethylamine), it forms a mixed anhydride that subsequently yields the acyl azide in situ.

  • Concerted Rearrangement: Upon controlled heating, the acyl azide undergoes a concerted thermal decomposition, extruding nitrogen gas ( N2​ ) to form a highly electrophilic isocyanate intermediate. The concerted nature of this step prevents the formation of free nitrenes, ensuring complete retention of the bridgehead geometry [3].

  • Nucleophilic Trapping: The isocyanate is immediately trapped by tert-butanol ( t -BuOH) to form a stable, easily purifiable tert-butyl carbamate (Boc-amine), which is subsequently deprotected using anhydrous HCl.

Reaction Pathway Visualization

G A 4-Methoxybicyclo[2.2.1] heptane-1-carboxylic acid (CAS: 88888-29-3) B Acyl Azide Intermediate (In Situ) A->B DPPA, TEA Toluene, 20°C C Isocyanate Intermediate (- N2 gas) B->C Heat (80-90°C) Curtius Rearrangement D Boc-Protected Amine (Stable) C->D t-BuOH Nucleophilic Trapping E 4-Methoxynorbornan- 1-amine HCl (CAS: 2260933-13-7) D->E HCl / Dioxane Deprotection

Reaction pathway for the DPPA-mediated Curtius rearrangement to 4-methoxynorbornan-1-amine.

Scale-Up Considerations & Safety Profiling

The Curtius rearrangement is notoriously exothermic and generates stoichiometric volumes of nitrogen gas. On scales exceeding 10 grams, batch accumulation of the acyl azide can lead to catastrophic thermal runaway [5].

Safety Directives:

  • Solvent Selection: Toluene is utilized as the primary solvent due to its high boiling point (110 °C), which provides a safe margin above the rearrangement temperature (80–90 °C), preventing solvent flash-boiling during the exothermic N2​ release.

  • Controlled Addition: DPPA must be added at ambient temperature to form the acyl azide, followed by slow, controlled heating. Alternatively, for pilot-scale operations, the pre-formed acyl azide solution should be dosed continuously into a heated reactor containing Toluene/ t -BuOH to maintain a low steady-state concentration of the energetic intermediate [4].

Table 1: Process Safety & Thermodynamic Parameters
ParameterValue / ObservationMitigation Strategy
Acyl Azide Onset Temp (DSC) ~65 °CMaintain formation phase strictly at ≤ 25 °C.
Rearrangement Exotherm ΔH≈−150 kJ/molUtilize semi-batch dosing into pre-heated solvent.
Gas Evolution ( N2​ ) 22.4 L per mole of substrateEnsure adequate condenser capacity and reactor venting.
Isocyanate Stability Highly reactive with moistureUse strictly anhydrous Toluene and t -BuOH.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl (4-methoxybicyclo[2.2.1]heptan-1-yl)carbamate

This protocol is designed as a self-validating system: the cessation of gas evolution serves as the primary physical indicator of reaction completion, which is then orthogonally confirmed by IR spectroscopy.

Reagents:

  • 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid: 50.0 g (293.7 mmol, 1.0 eq)

  • Diphenylphosphoryl azide (DPPA): 89.0 g (323.1 mmol, 1.1 eq)

  • Triethylamine (TEA), anhydrous: 35.6 g (352.4 mmol, 1.2 eq)

  • tert-Butanol ( t -BuOH), anhydrous: 150 mL (Excess nucleophile/co-solvent)

  • Toluene, anhydrous: 350 mL

Step-by-Step Methodology:

  • System Purge: Equip a 1 L, 3-neck jacketed reactor with a mechanical stirrer, a reflux condenser connected to a gas bubbler, and an internal thermocouple. Purge the system with dry Argon for 15 minutes.

  • Substrate Dissolution: Charge the reactor with 4-methoxybicyclo[2.2.1]heptane-1-carboxylic acid (50.0 g) and anhydrous Toluene (350 mL). Stir at 250 rpm until a homogenous solution is achieved.

  • Base Addition: Add anhydrous TEA (35.6 g) in a single portion. Stir for 10 minutes.

  • Azide Formation (Critical Step): Cool the reactor jacket to 15 °C. Using an addition funnel, add DPPA (89.0 g) dropwise over 45 minutes, maintaining the internal temperature strictly below 25 °C. Stir the mixture at 20 °C for 2 hours to ensure complete mixed-anhydride and subsequent acyl azide formation.

  • Nucleophile Addition: Add anhydrous t -BuOH (150 mL) to the reactor.

  • Thermal Rearrangement: Gradually ramp the reactor jacket temperature to 85 °C at a rate of 1 °C/min.

    • In-Process Control (IPC): Vigorous gas evolution ( N2​ ) will be observed in the bubbler starting around 65–70 °C. Maintain the internal temperature at 80–85 °C until gas evolution completely ceases (typically 3–4 hours).

    • Analytical Validation: Pull a 0.5 mL aliquot, evaporate the solvent, and analyze via FT-IR. The disappearance of the acyl azide peak (~2140 cm−1 ) and isocyanate peak (~2270 cm−1 ) confirms completion.

  • Workup: Cool the mixture to 20 °C. Quench the reaction by adding 250 mL of saturated aqueous NaHCO3​ . Separate the phases. Wash the organic layer with 1M aqueous citric acid (200 mL), followed by brine (200 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude Boc-amine as a viscous pale-yellow oil. (Carry forward without further purification).

Protocol B: Deprotection to 4-Methoxynorbornan-1-amine Hydrochloride

Reagents:

  • Crude tert-Butyl (4-methoxybicyclo[2.2.1]heptan-1-yl)carbamate: ~70 g (Theoretical)

  • 4M HCl in Dioxane: 250 mL

  • Dichloromethane (DCM): 150 mL

  • Methyl tert-butyl ether (MTBE): 300 mL (for trituration)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Boc-amine in DCM (150 mL) in a 1 L round-bottom flask equipped with a magnetic stir bar and a gas venting line (to manage CO2​ and isobutylene evolution).

  • Acidic Cleavage: Cool the flask in an ice bath to 5 °C. Slowly add 4M HCl in Dioxane (250 mL) over 30 minutes.

  • Deprotection: Remove the ice bath and allow the reaction to warm to 20 °C. Stir vigorously for 4 hours.

    • IPC: Monitor by TLC (Ninhydrin stain) or LC-MS to ensure complete consumption of the Boc-intermediate.

  • Precipitation: The hydrochloride salt of the product will begin to precipitate directly from the DCM/Dioxane mixture. To drive complete precipitation, add MTBE (300 mL) dropwise while stirring.

  • Filtration & Drying: Filter the resulting white crystalline solid through a sintered glass funnel (medium porosity). Wash the filter cake with cold MTBE (2 × 100 mL) to remove residual DPPA byproducts (diphenyl phosphate) and unreacted starting materials.

  • Final Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford pure 4-methoxynorbornan-1-amine hydrochloride.

Analytical Characterization & Yield Optimization

The table below summarizes the expected quantitative outcomes and analytical benchmarks for the scaled-up process.

Table 2: Reaction Optimization & Yield Metrics
Process StepExpected YieldPurity (HPLC/GC)Key Analytical Markers
Protocol A (Boc-Amine) 85–90% (Crude)> 92%IR: 1715 cm−1 (C=O carbamate). MS (ESI+): [M+Na]+ = 264.1
Protocol B (Amine HCl) 78–82% (Over 2 steps)> 98% (AUC)1H NMR ( D2​O ): δ 3.25 (s, 3H, - OCH3​ ), 2.10-1.60 (m, 10H, norbornane core). MS (ESI+): [M+H]+ = 142.1

Note: The primary yield loss in Protocol A occurs during the aqueous workup if the t -BuOH concentration is too high, leading to emulsion formation. Strict adherence to the phase separation volumes is required.

References

  • 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid 98% | AiFChem Source: BuyChemJapan URL:[Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Development and Manufacture of a Curtius Rearrangement Using Continuous Flow towards the Large-Scale Manufacture of AZD7648 Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging Source: Almac Group URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxynorbornan-1-amine

Welcome to the technical support guide for the synthesis of 4-Methoxynorbornan-1-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-Methoxynorbornan-1-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working on the synthesis of this and related bridgehead-functionalized norbornanes. The synthesis of amines at a sterically hindered bridgehead position presents unique challenges. This guide is designed to help you navigate these complexities and optimize your reaction yields.

The Challenge: Synthesizing a Bridgehead Amine

The primary difficulty in synthesizing 1-aminonorbornane derivatives lies in the formation of a carbon-nitrogen bond at a tertiary, sterically congested bridgehead carbon. Direct S(_N)2 reactions are impossible, and the formation of a bridgehead carbocation for an S(_N)1-type reaction or a Ritter reaction is energetically unfavorable due to the geometric constraints of the bicyclic system, which prevents the carbocation from achieving a stable planar geometry (Bredt's Rule).

Therefore, a more robust strategy involves forming a carbon-carbon bond at the bridgehead, introducing a functional group that can be chemically rearranged to an amine. A highly effective and common approach is the Hofmann rearrangement of a primary amide. This reaction proceeds by converting a primary amide into a primary amine with one fewer carbon atom, elegantly sidestepping the need for a bridgehead carbocation intermediate.[1][2][3]

Proposed Synthetic Workflow

Our troubleshooting guide will focus on a plausible multi-step synthesis culminating in a Hofmann rearrangement. The general workflow is outlined below.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Key Transformation & Product Formation Start Norbornene Precursor Carboxylation Bridgehead Carboxylation (e.g., via lithiation and CO2 quench) Start->Carboxylation Step 1 Amide_Formation Amide Formation (e.g., using SOCl2, then NH4OH) Carboxylation->Amide_Formation Step 2 Hofmann Hofmann Rearrangement (Br2, NaOH, H2O) Amide_Formation->Hofmann Step 3 Product 4-Methoxynorbornan-1-amine Hofmann->Product

Caption: Proposed synthetic pathway for 4-Methoxynorbornan-1-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, structured in a question-and-answer format.

Part 1: Synthesis of the Bridgehead Amide Precursor
Q1: My yield for converting the bridgehead carboxylic acid to the primary amide (Step 2) is low. What are the best practices for this hindered system?

A1: The conversion of a sterically hindered carboxylic acid, such as 4-methoxynorbornane-1-carboxylic acid, to its primary amide can be challenging due to the difficulty of nucleophilic attack at the congested carbonyl carbon.

Common Issues & Solutions:

  • Inefficient Activation: Standard coupling reagents may not be effective. The most reliable method is often a two-step process involving conversion to a more reactive acyl chloride.

    • Protocol: Treat the carboxylic acid with thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)) to form the acyl chloride. This intermediate is highly reactive and will readily react with aqueous ammonia (NH(_4)OH) or ammonia gas to form the primary amide.

    • Causality: The acyl chloride is significantly more electrophilic than the carboxylic acid, facilitating the nucleophilic attack by ammonia even at a hindered center.

  • Poor Nucleophilic Addition: If you must use a one-pot coupling method, ensure you choose a robust reagent and optimize conditions.

    • Recommended Reagents: For hindered systems, coupling agents like Carbonyldiimidazole (CDI) or using a mixed anhydride method can be effective.

    • Reaction Conditions: Ensure anhydrous conditions, as water will compete with ammonia and hydrolyze your activated intermediate back to the carboxylic acid. Use a non-protic solvent like THF or DCM.

Part 2: The Hofmann Rearrangement (Step 3)

The Hofmann rearrangement is the critical, yield-determining step. It involves the reaction of the primary amide with bromine in a strongly basic aqueous solution.[2]

Q2: My Hofmann rearrangement is giving a very low yield of the target amine. What are the most critical parameters to control?

A2: Low yields in the Hofmann rearrangement are typically due to suboptimal reaction conditions or competing side reactions. The key is to ensure the efficient formation of the N-bromoamide intermediate and its subsequent rearrangement to the isocyanate.[1][3]

Critical Parameters & Optimization:

ParameterRecommendationRationale & Scientific Insight
Temperature Maintain low temperature (0-5 °C) during the initial formation of sodium hypobromite and the N-bromoamide. Slowly warm to the required rearrangement temperature (typically 50-80 °C).The initial reaction to form sodium hypobromite (from NaOH and Br(_2)) is exothermic. Keeping the temperature low prevents the degradation of this reagent and minimizes side reactions. The subsequent rearrangement step requires thermal energy to drive the migration of the alkyl group and expulsion of the bromide ion.[3]
Stoichiometry Use a slight excess of bromine (1.1-1.2 equivalents) and a significant excess of base (typically 4-6 equivalents of NaOH or KOH).One equivalent of bromine is required for the N-bromination. The base serves multiple roles: deprotonating the amide, deprotonating the N-bromoamide to trigger the rearrangement, and hydrolyzing the intermediate isocyanate.[1] Sufficient excess ensures all steps proceed to completion.
Order of Addition Add the bromine slowly to a cold, stirred solution of the amide and the base. Alternatively, pre-form the sodium hypobromite solution and add the amide to it.This ensures that the highly reactive bromine does not accumulate and engage in unwanted side reactions. Slow addition maintains better temperature control.
Reaction Time Monitor the reaction by TLC or LC-MS. The rearrangement is often rapid once the required temperature is reached, but the final hydrolysis of the isocyanate/carbamic acid may take longer.Over-heating or prolonged reaction times can lead to decomposition of the product, especially for complex amines.
Q3: I'm observing significant byproducts alongside my desired amine. What are they and how can I prevent them?

A3: Several byproducts are common in the Hofmann rearrangement. Identifying them can provide clues to optimize the reaction.

Common Byproducts and Mitigation Strategies:

  • Symmetrical Urea (R-NH-CO-NH-R): This is the most common byproduct. It forms when the intermediate isocyanate reacts with the already-formed amine product instead of with water.

    • Cause: High local concentration of the amine product relative to water. This can happen if the hydrolysis of the isocyanate is slow or if the reaction is too concentrated.

    • Solution: Ensure the reaction is not overly concentrated. A vigorous stirring rate can help with the dispersion of intermediates. Some protocols suggest adding the reaction mixture to a larger volume of hot water after the rearrangement is complete to rapidly hydrolyze any remaining isocyanate.

  • Unreacted Starting Amide: This indicates an incomplete reaction.

    • Cause: Insufficient bromine, base, or inadequate temperature/time for the rearrangement.

    • Solution: Re-evaluate your stoichiometry and reaction parameters as described in Q2. Ensure your starting amide is fully dissolved.

  • Carbamate: If the reaction is performed in or worked up with an alcohol (e.g., methanol, ethanol), the isocyanate can be trapped to form a stable carbamate (R-NH-CO-OR').[1]

    • Cause: Presence of alcohol nucleophiles.

    • Solution: Strictly use water as the solvent for the hydrolysis step. If an alcohol was used in a previous step, ensure it is completely removed.

Part 3: Work-up and Purification
Q4: The final amine seems to be water-soluble, and I'm losing a significant amount of product during aqueous work-up. How can I improve my extraction efficiency?

A4: Small, polar amines, especially those with the potential for intramolecular hydrogen bonding, often have considerable water solubility.

Improved Extraction Protocol:

  • Basify the Solution: Before extraction, ensure the aqueous layer is strongly basic (pH > 12) by adding more NaOH or KOH. This deprotonates the ammonium salt (R-NH(_3)^+), converting it to the free amine (R-NH(_2)), which is less water-soluble.

  • "Salting Out": Saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K(_2)CO(_3)). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer.

  • Choice of Solvent: Use a more polar extraction solvent that is immiscible with water, such as dichloromethane (DCM) or a 4:1 mixture of Chloroform:Isopropanol. Perform multiple extractions (at least 5-6) with smaller volumes of solvent rather than one or two large extractions.

  • Continuous Extraction: For particularly precious or highly water-soluble products, a continuous liquid-liquid extractor can be used to achieve maximum recovery.

Frequently Asked Questions (FAQs)

Q: Can I use a Ritter reaction to synthesize 4-Methoxynorbornan-1-amine?

A: While theoretically possible, it is not the recommended route. The Ritter reaction involves the trapping of a carbocation with a nitrile.[4][5] Generating a carbocation at the norbornane bridgehead is highly unfavorable due to ring strain and the inability to achieve trigonal planar geometry. Any attempt would likely require extremely harsh conditions and result in very low yields, with skeletal rearrangement being a major competing pathway. The Hofmann rearrangement, which avoids this high-energy intermediate, is a much more reliable and higher-yielding strategy for accessing bridgehead amines.[3]

Q: Are there milder alternatives to Br(_2)/NaOH for the Hofmann rearrangement?

A: Yes, other reagents can be used and may be advantageous for substrates with base-sensitive functional groups. The most common alternative is using an N-halosuccinimide, like N-Bromosuccinimide (NBS) , along with a strong base like sodium methoxide or DBU. Lead tetraacetate can also be used.[1] These reagents can sometimes offer cleaner reactions and easier handling than elemental bromine.

Q: How can I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is often sufficient. Use a relatively polar mobile phase (e.g., 10-20% Methanol in DCM with 1% NH(_4)OH) to visualize both the starting amide and the more polar amine product. Staining with ninhydrin is excellent for specifically detecting the primary amine product (usually gives a purple spot). For more precise monitoring, LC-MS is ideal as it can track the disappearance of the starting material and the appearance of the product mass.

Q: What is the mechanism of the Hofmann Rearrangement?

A: The mechanism is a well-established, multi-step process. Understanding it is key to troubleshooting the reaction.

Hofmann_Mechanism Amide 1. Primary Amide (R-CONH2) Anion1 2. Amide Anion Amide->Anion1 + OH- Bromoamide 3. N-Bromoamide Anion1->Bromoamide + Br2 Anion2 4. Bromoamide Anion Bromoamide->Anion2 + OH- Isocyanate 5. Isocyanate (R-N=C=O) Anion2->Isocyanate Rearrangement (-Br-) CarbamicAcid 6. Carbamic Acid Isocyanate->CarbamicAcid + H2O Amine 7. Primary Amine (R-NH2) CarbamicAcid->Amine Decarboxylation (-CO2)

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Methoxynorbornan-1-amine

Welcome to the technical support guide for 4-Methoxynorbornan-1-amine. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Methoxynorbornan-1-amine. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome solubility hurdles and ensure the smooth progress of your experiments.

The unique structure of 4-Methoxynorbornan-1-amine, which combines a bulky, nonpolar norbornane scaffold with a basic primary amine, presents specific solubility challenges. Understanding the physicochemical principles governing its behavior is key to successfully formulating it in both aqueous and organic media.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 4-Methoxynorbornan-1-amine.

Q1: What are the general solubility characteristics of 4-Methoxynorbornan-1-amine?

A: The solubility of 4-Methoxynorbornan-1-amine is dictated by its hybrid structure. The rigid, bicyclic norbornane backbone is lipophilic (oil-loving), while the primary amine group provides a basic handle that can be protonated to impart hydrophilicity (water-loving).

Expected Solubility Profile:

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water (neutral), Methanol, EthanolPoor (in neutral water), GoodThe amine can hydrogen bond, but the large nonpolar scaffold limits solubility in neutral water. Soluble in alcohols.
Polar Aprotic DMSO, DMF, Acetonitrile, THFGoodThese solvents can effectively solvate the molecule without reacting with the amine group.
Nonpolar / Halogenated Dichloromethane (DCM), ChloroformGoodThe lipophilic norbornane structure interacts favorably with these solvents.[1]
Aliphatic Hydrocarbons Hexanes, HeptanePoor to ModerateSignificant polarity mismatch between the amine/methoxy groups and the nonpolar solvent.
Q2: My 4-Methoxynorbornan-1-amine won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). Why?

A: This is the most common issue encountered. At neutral or basic pH, the primary amine group (-NH₂) is in its neutral, "free base" form. In this state, the molecule's solubility is dominated by its large, nonpolar norbornane backbone, making it poorly soluble in water.[2] To dissolve it in an aqueous medium, you must protonate the amine group to form a water-soluble ammonium salt (-NH₃⁺).

Q3: How does pH fundamentally control the aqueous solubility of this compound?

A: The solubility of amines in water is critically dependent on pH.[3][4] The amine group exists in equilibrium between its neutral form (R-NH₂) and its protonated, cationic form (R-NH₃⁺).

  • At low pH (acidic conditions): The equilibrium shifts towards the protonated R-NH₃⁺ form. This ion is highly polar and readily forms favorable ion-dipole interactions with water, leading to high solubility.[5]

  • At high pH (basic conditions): The equilibrium shifts towards the neutral R-NH₂ form. This "free base" is significantly less polar and will likely precipitate from the aqueous solution.[6]

The transition between these states occurs around the pKa of the amine, which for most primary alkyl amines is in the range of 9.5 to 11.0.[7] To ensure solubility, the pH of the solution should be at least 2 units below the amine's pKa.

Q4: What are the primary safety concerns when handling this compound?

A: Like many primary amines, 4-Methoxynorbornan-1-amine should be handled as a corrosive substance.[8][9] It can cause severe skin burns and eye damage.[10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]

Section 2: Troubleshooting Guide for Complex Solubility Issues

This section provides structured, in-depth solutions to more challenging experimental problems.

Issue 1: Compound Crashes Out of Solution When Added to Aqueous Media

You've observed that your compound, which was dissolved in a small amount of organic solvent, immediately precipitates when you add it to your neutral or slightly basic aqueous buffer.

  • Causality Analysis: The root cause is that the pH of your final buffer is well above the pKa of the amine, causing the soluble salt form to be neutralized to the insoluble free base. The small volume of organic solvent is insufficient to keep the compound solubilized in the large volume of aqueous media.

  • Solution Workflow: The correct approach is to control the protonation state of the amine before and during its introduction to the buffer system. This is achieved by creating an acidic stock solution and carefully managing the final pH.

G cluster_workflow Workflow: Achieving Aqueous Solubility start Start with solid 4-Methoxynorbornan-1-amine stock 1. Prepare Concentrated Stock: Dissolve in dilute acid (e.g., 0.1 M HCl) start->stock add 2. Add Stock Solution Dropwise to final aqueous buffer with vigorous stirring stock->add check 3. Check for Precipitation and Measure Final pH add->check adjust 4. Optional: Adjust pH Downward with dilute HCl if precipitation occurs check->adjust Precipitation Occurs success Success: Homogeneous, clear solution check->success  Solution is Clear  pH is acceptable fail Issue: pH incompatible with experiment. See Advanced Techniques. check->fail  pH is too low  for experiment adjust->check

Caption: Workflow for solubilizing the amine in aqueous buffers.

Protocol: Solubilization via pH Adjustment

This protocol details the steps for reliably dissolving 4-Methoxynorbornan-1-amine in an aqueous buffer.

Objective: To prepare a 1 mM solution of the compound in a 50 mM phosphate buffer, target pH 7.0.

Materials:

  • 4-Methoxynorbornan-1-amine

  • 0.1 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 50 mM Phosphate buffer (pH 7.0)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare an Acidic Stock Solution:

    • Weigh out the required mass of 4-Methoxynorbornan-1-amine for a 100 mM stock solution.

    • Add a small volume of 0.1 M HCl, sufficient to dissolve the solid completely. The amine will react with the acid to form the soluble hydrochloride salt.[13] This may require gentle vortexing. The resulting solution should be clear.

    • Bring the final volume to the desired level with deionized water. This is your concentrated, fully protonated stock solution.

  • Dilute into Final Buffer:

    • Place your final volume of 50 mM phosphate buffer on a stir plate with a stir bar.

    • Slowly, add the required volume of the 100 mM stock solution to the stirring buffer to achieve the final 1 mM concentration.

    • The buffer should prevent a drastic drop in pH, keeping the compound in its soluble, protonated state.

  • Verify and Adjust Final pH:

    • Measure the pH of the final solution. The addition of the acidic stock will have lowered it slightly.

    • If the pH is below your target, adjust it upwards carefully using dropwise additions of 1.0 M NaOH while monitoring the pH and observing the solution for any signs of cloudiness (precipitation).

    • Crucial Point: If the solution becomes cloudy, you have exceeded the solubility limit at that pH. You must either accept a lower final pH or use an alternative solubilization method.

Data Interpretation: The Role of pKa

To understand why this works, consider the Henderson-Hasselbalch relationship. For an amine, the percentage of the soluble, protonated form can be estimated. Assuming a pKa of 10.0 for our compound:

Solution pH% Protonated (Soluble)% Free Base (Insoluble)Observation
6.0~99.99%~0.01%Fully Dissolved
7.0~99.9%~0.1%Fully Dissolved
8.0~99.0%~1.0%Likely Dissolved
9.0~90.9%~9.1%Risk of Precipitation
10.050.0%50.0%Very Poor Solubility
11.0~9.1%~90.9%Insoluble

This demonstrates that maintaining a pH well below the pKa is essential for aqueous solubility.

Issue 2: My experiment cannot tolerate a low pH. What are my options?

In biological assays or certain chemical reactions, a low pH is not viable. In these cases, alternative formulation strategies are required.

  • Causality Analysis: The experimental constraints prevent the use of the most straightforward solubilization method (protonation). Therefore, the polarity of the solvent system itself must be modified to accommodate the neutral, lipophilic free base.

  • Solution: Co-Solvent Systems: A co-solvent is a water-miscible organic solvent that, when added to an aqueous medium, reduces the overall polarity of the solution.[14][15] This allows the "oily" free base form of your compound to remain dissolved.

Protocol: Solubilization Using a Co-Solvent (DMSO)

Objective: To prepare a 1 mM aqueous solution using Dimethyl Sulfoxide (DMSO) as a co-solvent.

Procedure:

  • Prepare a High-Concentration Stock in Pure Co-Solvent:

    • Dissolve the 4-Methoxynorbornan-1-amine in 100% DMSO to a high concentration (e.g., 100 mM). The compound should be freely soluble in pure DMSO.

  • Dilute into Aqueous Medium:

    • Add the required volume of the DMSO stock solution to your aqueous buffer.

    • IMPORTANT: Ensure the final concentration of the co-solvent is as low as possible (typically <5%, and often <1% v/v) to avoid impacting your experiment. You must validate that this level of co-solvent does not interfere with your assay.

  • Observe for Precipitation:

    • Even with a co-solvent, there is a solubility limit. If precipitation occurs, the concentration of your compound is too high for the amount of co-solvent used. You may need to increase the percentage of co-solvent or decrease the final concentration of your compound.

Comparison of Advanced Techniques

TechniqueMechanismProsCons
Co-Solvents Reduces the polarity of the bulk solvent system.[14]Simple to implement; allows for neutral pH.Co-solvent may interfere with the experiment; risk of precipitation upon dilution.
Surfactants Form micelles that encapsulate the hydrophobic compound.Can achieve higher concentrations; mimics biological membranes.Can be difficult to remove; may denature proteins or interfere with assays.
Cyclodextrins Form inclusion complexes where the hydrophobic compound sits inside a hydrophilic macrocycle.[16]Low toxicity; precise 1:1 complexation.Can be expensive; requires specific host-guest compatibility.

References

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • Extraction: Effects of pH. JoVE.
  • Why are amino acids usually more soluble at pH extremes than they are
  • Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research.
  • Troubleshooting polymerization reactions with norbornene monomers. Benchchem.
  • Safety D
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • MATERIAL SAFETY D
  • Norbornene, norbornadiene and their derivatives as prospective semiproducts for organic syntheses and obtaining polymer materials.
  • SAFETY D
  • Advanced Properties of Amines. Chemistry LibreTexts.
  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • Are amines soluble in organic solvents?. Quora.
  • SAFETY D
  • MSDS Amine. Resyn Biosciences.
  • CAS 104-94-9: 4-Methoxyaniline. CymitQuimica.
  • safety d
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • 20.
  • Properties of Common Organic Solvents. University of Rochester.
  • Common Organic Solvents: Table of Properties.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 4-Methoxynorbornan-1-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center for the isolation and purification of 4-methoxynorbornan-1-amine (also known as 4-methoxybicyclo[2.2.1]heptan-1-amine). As a bridg...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support center for the isolation and purification of 4-methoxynorbornan-1-amine (also known as 4-methoxybicyclo[2.2.1]heptan-1-amine). As a bridgehead bicyclic primary amine, this building block presents unique physicochemical challenges. Its high basicity, combined with the lipophilic nature of the norbornane scaffold, often leads to unexpected behavior during standard chromatographic purification and benchtop handling.

This guide is designed to move beyond generic protocols. Here, we explain the mechanistic causality behind each experimental choice and provide self-validating workflows to ensure your synthetic pipeline remains robust and reproducible.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I losing yield when purifying the free base via silica gel chromatography? A: The loss of yield is caused by irreversible chemisorption. 4-Methoxynorbornan-1-amine is a highly basic, lipophilic primary amine. When passed through standard, untreated silica gel, the basic amine group forms strong hydrogen bonds and ionic interactions with the acidic silanol (-SiOH) groups on the silica surface. This leads to severe peak tailing or complete retention. Solution: If chromatography is absolutely necessary, you must deactivate the silica by pre-treating your column with 1-5% triethylamine (Et 3​ N) and including it in your mobile phase. However, the preferred industrial method is to bypass chromatography entirely and purify via acid-base extraction followed by crystallization of the hydrochloride salt[1].

Q: My isolated 4-methoxynorbornan-1-amine free base was a clear oil, but it turned cloudy and gained weight upon standing on the bench. What happened? A: Your sample has undergone atmospheric carbonation. Primary aliphatic amines react rapidly with ambient carbon dioxide (CO 2​ ) and moisture to form carbamic acids. These acids subsequently react with another equivalent of the free amine to form an insoluble ammonium carbamate salt. This manifests as a cloudy precipitate or a white crust on your oil. Solution: To recover your product, dissolve the cloudy mixture in a non-polar solvent (like diethyl ether) and treat it with anhydrous HCl. This will break down the carbamate, release CO 2​ gas, and precipitate the stable 4-methoxynorbornan-1-amine hydrochloride salt[2]. Always store the free base under an inert atmosphere (Argon or Nitrogen).

Q: How do I efficiently separate the amine product from unreacted carboxylic acid precursors (e.g., from a Curtius rearrangement)? A: Exploit the drastic pK a​ difference between the acidic precursor and the basic product. By adjusting the pH of your aqueous phase, you can selectively control the ionization state of each molecule, dictating their solubility in organic solvents. See Protocol A below for a self-validating acid-base extraction workflow.

Part 2: Quantitative Data & Physicochemical Properties

Understanding the physical parameters of your compound is critical for designing an effective purification strategy. The hydrochloride salt is the industry standard for commercial distribution due to its enhanced stability[1].

Property / MetricValueCausality / Significance
Molecular Weight (Free Base) 141.21 g/mol Low MW contributes to its volatility as an oil.
Molecular Weight (HCl Salt) 177.67 g/mol Standard commercial form; incorporates one equivalent of HCl[1].
Estimated pK a​ ~10.2 - 10.5Highly basic; dictates the requirement for pH > 11.5 during extraction.
Optimal Extraction Solvent Dichloromethane (DCM)Superior partitioning for bridgehead bicyclic amines compared to ether.
Storage Conditions (Free Base) -20°C, under ArgonPrevents atmospheric carbonation and oxidation.
Storage Conditions (HCl Salt) Room TemperatureThermodynamically stable; resistant to degradation[2].

Part 3: Field-Proven Experimental Protocols

Protocol A: Acid-Base Extraction of 4-Methoxynorbornan-1-amine

Causality: This protocol separates the basic target amine from neutral and acidic impurities by toggling its protonation state.

  • Initial Acidification: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) and add 1M aqueous HCl until the aqueous phase reaches pH < 2. Mechanism: The amine is protonated to form the water-soluble ammonium cation. Acidic impurities remain protonated and neutral, staying in the organic layer.

  • First Phase Separation: Separate the layers. Discard the EtOAc layer (contains impurities). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic contaminants.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M aqueous NaOH until the pH is > 11.5. Mechanism: The ammonium salt is deprotonated back to the lipophilic free base, which is insoluble in water. Self-Validation Checkpoint: Test the aqueous phase with pH indicator paper. It MUST read ≥ 11.5. If the pH is lower, the amine remains partially protonated, leading to poor extraction recovery.

  • Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM).

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure free base. Self-Validation Checkpoint: The resulting product should be a clear, homogenous oil. Any cloudiness indicates moisture or rapid CO 2​ absorption.

Protocol B: Stabilization via Hydrochloride Salt Crystallization

Causality: Converting the volatile, reactive free base into a crystalline hydrochloride salt prevents degradation and provides a highly pure, weighable solid[1].

  • Dissolution: Dissolve the freshly extracted 4-methoxynorbornan-1-amine free base in anhydrous diethyl ether or 1,4-dioxane (10 mL per gram of amine).

  • Acid Addition: Under vigorous stirring, dropwise add a stoichiometric excess of 2M HCl in diethyl ether. Mechanism: The anhydrous HCl protonates the primary amine, forming an ionic salt that is completely insoluble in the non-polar ether solvent.

  • Crystallization: Stir for 30 minutes at 0°C to maximize precipitation. Self-Validation Checkpoint: The reaction is immediately self-validating; a rapid exothermic response coupled with the instant formation of a dense white precipitate confirms successful salt formation.

  • Isolation: Filter the solid under vacuum, wash with cold anhydrous ether, and dry under high vacuum. Self-Validation Checkpoint: Dissolve 5 mg of the final white powder in 1 mL of deionized water. The solution should be perfectly clear, and the pH should test slightly acidic (pH 5-6), confirming the presence of the pure amine hydrochloride salt[2].

Part 4: Process Visualizations

Extraction Start Crude Reaction Mixture (Amine + Impurities) AddAcid Add 1M HCl (aq) & EtOAc Start->AddAcid Phase1 Phase Separation AddAcid->Phase1 Org1 Organic Phase (Neutral Impurities) DISCARD Phase1->Org1 Aq1 Aqueous Phase (Amine HCl Salt) KEEP Phase1->Aq1 AddBase Add 2M NaOH (aq) to pH > 11 Extract with DCM Aq1->AddBase Phase2 Phase Separation AddBase->Phase2 Org2 Organic Phase (Free Amine) KEEP Phase2->Org2 Aq2 Aqueous Phase (Inorganic Salts) DISCARD Phase2->Aq2 Dry Dry over Na2SO4 & Evaporate Org2->Dry Pure Purified Free Base Dry->Pure

Fig 1: Acid-base extraction workflow for isolating 4-methoxynorbornan-1-amine free base.

Carbonation FreeBase 4-Methoxynorbornan-1-amine (Free Base, Liquid/Oil) Air Exposure to Ambient Air (CO2 + H2O) FreeBase->Air Degradation HCl Addition of HCl in Ether FreeBase->HCl Stabilization Carbamate Ammonium Carbamate Salt (Cloudy Precipitate) Air->Carbamate Degradation Carbamate->HCl Recovery HClSalt 4-Methoxynorbornan-1-amine HCl (Stable Crystalline Solid) HCl->HClSalt Stabilization HCl->HClSalt Recovery

Fig 2: Atmospheric degradation of the free base and stabilization via HCl salt formation.

References

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxynorbornan-1-amine Derivatives

4-Methoxynorbornan-1-amine (CAS: 2260932-98-5)[1] is a highly rigid, bicyclic aliphatic amine increasingly utilized as a metabolically stable bioisostere for anilines in modern drug discovery[2]. Functionalizing the brid...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Methoxynorbornan-1-amine (CAS: 2260932-98-5)[1] is a highly rigid, bicyclic aliphatic amine increasingly utilized as a metabolically stable bioisostere for anilines in modern drug discovery[2]. Functionalizing the bridgehead (C1 and C4) positions of the norbornane cage presents unique synthetic challenges. Standard nucleophilic substitution (S_N2) is geometrically forbidden due to the impossibility of Walden inversion at the bridgehead[3], and elimination side-reactions are precluded by Bredt's rule. Consequently, synthesizing this derivative requires specialized strategies, primarily the classical Curtius rearrangement[4] or modern photochemical masked N-centered radical cyclizations[5].

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure high-yield synthesis and isolation.

Troubleshooting Guides & FAQs

Q1: I am using the Curtius rearrangement (with DPPA) on 4-methoxynorbornane-1-carboxylic acid, but my yields of the free amine are consistently below 30%. I observe a white precipitate during the reaction. What is happening?

Causality: The white precipitate is almost certainly a symmetric urea byproduct. In the Curtius rearrangement, diphenylphosphoryl azide (DPPA) converts the carboxylic acid to an acyl azide, which thermally rearranges to a bridgehead isocyanate. If trace water is present in your solvent, the isocyanate hydrolyzes to a carbamic acid, which rapidly decarboxylates to form the free amine. This newly formed free amine acts as a potent nucleophile, attacking unreacted isocyanate to form a highly insoluble, stable symmetric urea, effectively halving your theoretical yield. Actionable Solution:

  • Strictly Anhydrous Conditions: Dry your toluene over activated 4Å molecular sieves.

  • Two-Step Trapping: Do not attempt to form the free amine directly in one pot. Instead, reflux the acyl azide in anhydrous tert-butanol to trap the isocyanate as a stable Boc-carbamate. You can safely deprotect the Boc group later using TFA/DCM.

Q2: I am attempting the photochemical synthesis of the 1-aminonorbornane core using the cyclopropylimine fragmentation method, but I am seeing incomplete conversion and complex mixtures.

Causality: The photochemical strategy developed by the Stephenson lab relies on the excitation of a cyclopropylimine to an excited-state diyl with nitrogen-centered radical character, which undergoes homolytic fragmentation and subsequent radical cyclization[5][6]. This process is highly sensitive to two factors: oxygen and thermal degradation. Oxygen acts as a potent radical scavenger, intercepting the carbon-centered radical intermediates before the 5-exo and 6-exo cyclizations can complete. Furthermore, high-intensity LED irradiation generates significant localized heat, which can thermally degrade the delicate cyclopropylimine precursor. Actionable Solution:

  • Degassing: Sparge the reaction mixture with Argon for at least 30 minutes, or preferably perform three strict Freeze-Pump-Thaw cycles.

  • Temperature Control: Submerge the reaction vial in a jacketed water bath maintained at 20–25 °C to dissipate heat from the LEDs[2].

Q3: The Ritter reaction is often cited for bridgehead amination. Can I use it to synthesize 4-methoxynorbornan-1-amine directly from the corresponding 1-ol?

Causality: While the Ritter reaction successfully generates amides from stable carbenium ions and nitriles in strong acid[7], applying it to the 4-methoxy-substituted norbornane system is highly problematic. The strongly acidic conditions (e.g., concentrated H₂SO₄ or triflic acid) required to generate the bridgehead carbocation will likely cleave the C4-methoxy ether linkage, leading to decomposition or undesired di-functionalized byproducts. We strongly recommend avoiding the Ritter reaction for methoxy-bearing derivatives.

Q4: How do I efficiently isolate the free 4-methoxynorbornan-1-amine? It keeps disappearing during aqueous workup.

Causality: 4-Methoxynorbornan-1-amine is highly polar, water-soluble, and lacks a strong UV chromophore, making standard silica gel chromatography and UV-directed HPLC nearly impossible. During a standard aqueous workup, the free amine will partition heavily into the aqueous layer. Actionable Solution: Use a "Catch-and-Release" Solid Phase Extraction (SPE) method with a Strong Cation Exchange (SCX) resin.

  • Load the crude reaction mixture (dissolved in MeOH) onto the SCX cartridge. The basic amine binds to the acidic sulfonic acid groups on the resin.

  • Wash with pure MeOH to remove all neutral and acidic impurities.

  • Elute the target amine using a 2M solution of ammonia in methanol. Evaporate the eluent to yield the pure free amine.

Quantitative Comparison of Synthetic Strategies

To facilitate experimental planning, the quantitative parameters of the three primary synthetic routes are summarized below:

Synthetic StrategyPrecursor RequiredTemp (°C)Reaction TimeTypical YieldKey Limitation
Curtius Rearrangement 4-Methoxynorbornane-1-carboxylic acid80–110 °C12–24 h60–80%Highly sensitive to moisture; risk of urea formation.
Photochemical Cyclization Cyclopropylimine derivative20–25 °C4–8 h70–90%Requires specialized LED photoreactor and strict degassing.
Ritter Reaction 4-Methoxynorbornan-1-ol0–25 °C2–4 h< 10%Strong acids cleave the C4-methoxy ether linkage.

Validated Experimental Protocols

Protocol A: Curtius Rearrangement to Boc-Protected Amine

This protocol utilizes a self-validating IR tracking step to prevent premature heating.

  • Activation: Dissolve 4-methoxynorbornane-1-carboxylic acid (1.0 equiv) in anhydrous toluene (0.1 M) under an Argon atmosphere. Add triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at 0 °C.

  • Rearrangement: Stir at room temperature for 2 hours. Validation Step: Monitor the reaction by IR spectroscopy. Proceed to the next step only when the distinct acyl azide stretching frequency appears at ~2140 cm⁻¹.

  • Trapping: Add anhydrous tert-butanol (5.0 equiv). Heat the reaction mixture to 90 °C for 12 hours. The steady evolution of N₂ gas indicates the successful formation of the isocyanate intermediate and its subsequent trapping.

  • Isolation: The reaction is complete when the IR peak at 2140 cm⁻¹ completely disappears. Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the Boc-protected amine.

Protocol B: Photochemical Masked N-Centered Radical Cyclization
  • Preparation: Dissolve the cyclopropylimine precursor (1.0 equiv) in anhydrous acetonitrile (0.05 M) in a borosilicate glass vial equipped with a PTFE septum.

  • Degassing (Critical): Perform three Freeze-Pump-Thaw cycles. Freeze the solution in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Backfill with Argon.

  • Irradiation: Submerge the vial in a circulating water bath set to 25 °C. Irradiate with 390 nm violet LEDs for 6 hours[5].

  • Hydrolysis: Add 1M HCl (aq) to the reaction mixture and stir for 1 hour to cleave the Schiff base, releasing the free 1-aminonorbornane core. Purify using the SCX catch-and-release method described in Q4.

Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield of 4-Methoxynorbornan-1-amine Q_Route Which synthetic route are you using? Start->Q_Route Curtius Curtius Rearrangement (DPPA / t-BuOH) Q_Route->Curtius Carboxylic Acid Precursor Photoredox Photochemical (Aminocyclopropane) Q_Route->Photoredox Imine/Cyclopropane Precursor C_Issue Isocyanate trapping failure or Urea formation? Curtius->C_Issue P_Issue Incomplete conversion or Radical quenching? Photoredox->P_Issue C_Fix Action: Ensure anhydrous conditions. Perform 2-step Boc-trapping prior to TFA deprotection. C_Issue->C_Fix Yes P_Fix Action: Strict Freeze-Pump-Thaw degassing. Control LED temp with water bath. P_Issue->P_Fix Yes

Troubleshooting workflow for 4-Methoxynorbornan-1-amine synthesis via Curtius or Photochemical routes.

References

  • Source: hairuichem.
  • Source: umich.
  • Unveiling Mechanistic Insights and Photocatalytic Advancements in Intramolecular Photo-(3 + 2)
  • Source: chemrxiv.
  • Source: wikipedia.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Resolving Stereochemical Mixtures of 4-Methoxynorbornan-1-amine

Welcome to the technical support resource for the chiral resolution of 4-Methoxynorbornan-1-amine. This guide is designed for researchers, chemists, and drug development professionals engaged in the separation of this ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chiral resolution of 4-Methoxynorbornan-1-amine. This guide is designed for researchers, chemists, and drug development professionals engaged in the separation of this racemic bicyclic amine. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate the challenges of isolating the desired enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for resolving racemic 4-Methoxynorbornan-1-amine?

A1: The most common and scalable method for resolving racemic amines like 4-Methoxynorbornan-1-amine is through the formation of diastereomeric salts.[1][2][3] This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[4] This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization.[1][5]

Q2: How do I select an appropriate chiral resolving agent for this specific amine?

A2: The selection of a resolving agent is often empirical and requires screening. There is no universal "best" agent, as the success of a resolution depends on the specific interactions between the amine and the acid, which influence crystal lattice formation and solubility differences. For primary amines, common and effective choices include:

  • Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-tartaric acid): Readily available and widely used for resolving chiral bases.[2][4]

  • Mandelic Acid: Often provides high enantiomeric excess in a single crystallization.[1][4]

  • (1S)-(+)-10-Camphorsulfonic Acid: A strong acid that can be particularly effective for less basic amines.[1][6]

A preliminary screening experiment with small quantities of several different resolving agents is the most effective starting point.

Q3: What analytical techniques are used to determine the enantiomeric excess (e.e.) of the resolved amine?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of resolved amines.[7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7] Other methods include:

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): CSAs, like (R)-1,1'-bi-2-naphthol, can be added to the NMR sample, forming transient diastereomeric complexes that exhibit distinct signals for each enantiomer, allowing for quantification.[9][10]

  • NMR Spectroscopy after Derivatization: The amine can be reacted with a chiral derivatizing agent to form stable diastereomers, which can then be distinguished and quantified by standard ¹H or ¹⁹F NMR.[11][12]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses specific issues you may encounter during the resolution process.

Issue 1: No crystals are forming, or my product is "oiling out."

Q: I've mixed my racemic amine and the resolving agent in the chosen solvent, but after cooling, either nothing happens or an oil precipitates instead of solid crystals. What should I do?

A: This is a common and frustrating problem that typically points to issues with solubility or supersaturation.[13][14] The goal is to find a state where one diastereomeric salt is sparingly soluble while the other remains in solution.

Possible Causes & Step-by-Step Solutions:

  • Inappropriate Solvent System: The solvent is the most critical variable.[14] An ideal solvent must differentiate the solubilities of the two diastereomeric salts.

    • Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) and also consider solvent/anti-solvent mixtures. Sometimes, slowly adding a poor solvent (an "anti-solvent") to a solution of the salts in a good solvent can induce selective crystallization.[14]

  • Insufficient Supersaturation: Crystallization cannot occur if the solution is not supersaturated.

    • Solution 1 (Concentration): Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration of the salts.[14]

    • Solution 2 (Cooling): If crystallization doesn't occur at room temperature, try cooling the solution slowly in an ice bath or refrigerator. Avoid crash-cooling, as rapid temperature drops can lead to oiling out or co-precipitation.[13]

  • High Solubility of Both Salts: If both diastereomeric salts are highly soluble in the chosen solvent, even at low temperatures, crystallization will be difficult.

    • Solution: This reinforces the need for a solvent screen. You are looking for a solvent where the desired salt has limited solubility.

  • Inhibition of Nucleation: A supersaturated solution may lack nucleation sites to initiate crystal growth.

    • Solution 1 (Seeding): If you have a small amount of the desired crystalline salt (from a previous attempt or a colleague), add a single, tiny crystal ("seed crystal") to the supersaturated solution.[13]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. The microscopic imperfections created can serve as nucleation sites.[13]

Issue 2: The enantiomeric excess (e.e.) of my crystallized product is consistently low.

Q: I'm successfully obtaining crystals, but after liberating the amine and analyzing it by chiral HPLC, the e.e. is below my target (e.g., <85%). How can I improve the purity?

A: Low enantiomeric excess indicates that the less soluble diastereomer is co-precipitating with the more soluble one. This can happen if the solubility difference is small or if the crystallization conditions are not optimized.[14]

Possible Causes & Step-by-Step Solutions:

  • Insufficient Solubility Difference: The fundamental basis for separation is the solubility difference between the diastereomers.[15][14]

    • Solution: Re-evaluate your solvent system. A different solvent may provide a greater solubility differential. This is often the most impactful change you can make.

  • Kinetically Controlled vs. Thermodynamically Controlled Crystallization: Rapid crystallization can trap the undesired diastereomer in the crystal lattice.[2][16] A slower, more controlled process allows the system to reach thermodynamic equilibrium, favoring the crystallization of the least soluble salt.

    • Solution: Slow down the cooling rate. Instead of an ice bath, allow the solution to cool to room temperature slowly on the benchtop, followed by further cooling in a refrigerator. A controlled temperature ramp is ideal.[13]

  • Recrystallization: Just like purifying any solid, recrystallization is a powerful tool for enhancing purity.

    • Solution: Take the enriched, but not yet pure, diastereomeric salt and recrystallize it from the same or a different solvent system. It is common for several recrystallizations to be necessary to achieve >98% e.e.[2][4]

  • Molar Ratio of Resolving Agent: The stoichiometry can influence the outcome.

    • Solution: While a 1:1 ratio of amine to resolving agent is common, some protocols use a half-molar equivalent of the resolving agent.[2] Experimenting with ratios between 0.5 and 1.5 may improve the resolution efficiency in some systems.[2]

Core Experimental Protocols

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol outlines the general procedure for resolving 4-Methoxynorbornan-1-amine using an enantiopure chiral acid.

Step-by-Step Methodology:

  • Dissolution: In a clean Erlenmeyer flask, dissolve the racemic 4-Methoxynorbornan-1-amine (1.0 eq.) in a minimal amount of a suitable warm solvent (e.g., methanol, ethanol, or isopropanol).

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-Tartaric Acid, 1.0 eq.) in the same warm solvent.

  • Salt Formation: Slowly add the resolving agent solution to the stirring amine solution. The mixture may become cloudy or a precipitate may form immediately. Heat the mixture gently until a clear, homogeneous solution is obtained.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. For optimal results, let it stand for several hours or overnight.[17] If no crystals form, proceed with troubleshooting steps like further cooling or seeding.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight. At this stage, you have an enriched diastereomeric salt.

Protocol 2: Liberation of the Free Amine

This protocol describes how to recover the enantiomerically enriched amine from the isolated diastereomeric salt.[5]

Step-by-Step Methodology:

  • Dissolution of Salt: Suspend the dried diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Basification: While stirring or shaking, add a 1-2 M aqueous solution of a base (e.g., NaOH or K₂CO₃) dropwise until the aqueous layer is basic (pH > 10, check with pH paper).[5][17] This neutralizes the chiral acid and liberates the free amine.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer.

  • Further Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the amine.

  • Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 4-Methoxynorbornan-1-amine.

Data & Visualization

Table 1: Comparison of Common Chiral Resolving Agents for Primary Amines

Resolving AgentStructure TypepKaAdvantagesConsiderations
L-Tartaric Acid α-hydroxy dicarboxylic acidpKa₁ ≈ 2.98Inexpensive, readily available, widely documented.[1][2]Two acidic protons can sometimes lead to complex salt formation.
(S)-Mandelic Acid α-hydroxy carboxylic acidpKa ≈ 3.41Often provides high e.e., good crystal formation.[1]More expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic acidpKa ≈ -1.5Strong acid, effective for weakly basic amines, forms stable salts.[1][6]Can be more difficult to remove during the liberation step.

Diagrams

Below are diagrams illustrating key workflows and decision-making processes in chiral resolution.

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_lib Step 3: Liberation start_end start_end process process decision decision output output A Racemic Amine (e.g., 4-Methoxynorbornan-1-amine) C Dissolve in Suitable Solvent A->C B Chiral Resolving Agent (e.g., L-Tartaric Acid) B->C D Mix & Heat to Dissolve C->D E Diastereomeric Salt Mixture in Solution D->E F Slow Cooling & Crystallization E->F G Filter Crystals F->G H Less Soluble Salt (Crystalline Solid) G->H Solid I More Soluble Salt (in Mother Liquor) G->I Filtrate J Add Base (NaOH) & Organic Solvent H->J K Extract & Dry J->K M Recovered Resolving Agent (Aqueous Layer) J->M L Enriched Enantiomer 1 K->L

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

G start start decision decision action action result result start_node Start: Low Enantiomeric Excess (e.e.) dec_recrystallize Have you tried recrystallization? start_node->dec_recrystallize act_recrystallize Perform 1-2 recrystallizations of the diastereomeric salt. dec_recrystallize->act_recrystallize No dec_solvent Have you performed a solvent screen? dec_recrystallize->dec_solvent Yes act_recrystallize->dec_solvent act_solvent Screen a new range of solvents and solvent mixtures. dec_solvent->act_solvent No dec_cooling Is the cooling rate slow and controlled? dec_solvent->dec_cooling Yes act_solvent->dec_cooling act_cooling Slow the cooling rate. (e.g., bench cool -> fridge) dec_cooling->act_cooling No dec_agent Still Low e.e.? dec_cooling->dec_agent Yes act_cooling->dec_agent act_agent Screen for a different chiral resolving agent. dec_agent->act_agent Yes end_node High e.e. Achieved dec_agent->end_node No act_agent->start_node Restart Process

Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. (2025). BenchChem.
  • Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid. (2025). BenchChem.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.
  • How to overcome poor crystallization in diastereomeric salt formation. (2025). BenchChem Technical Support.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. (2025). BenchChem Technical Support.
  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2011). Journal of the American Chemical Society.
  • Chiral Resolution with and without Resolving Agents. (2016). Pharmaceutical Technology.
  • Resolution of a Racemic Mixture. Science Learning Center, University of Colorado Boulder.
  • Bode, J.W., et al. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(47), 19282–19285.
  • Selecting chiral acids for resolution of amines. (2013). Sciencemadness Discussion Board.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.
  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implic
  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto ester. (2019). Scientific Reports.
  • Kinetic resolution of chiral amines. (2013).
  • Chiral resolution. Wikipedia.
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2017).
  • Resolution of chiral amines. (2000).
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. (2025). BenchChem.
  • Crystallization-Based Separation of Enantiomers. (2007).
  • Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Nanalysis Corp.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (2025). BenchChem.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing).
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2014). White Rose eTheses Online.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026).
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016).

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Amantadine vs. 4-Methoxynorbornan-1-amine: Structural Rationale and Biological Activity

As the landscape of antiviral resistance and neurological drug discovery evolves, researchers are increasingly looking beyond traditional tricyclic scaffolds. Amantadine (1-adamantylamine), a foundational tricyclic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antiviral resistance and neurological drug discovery evolves, researchers are increasingly looking beyond traditional tricyclic scaffolds. Amantadine (1-adamantylamine), a foundational tricyclic amine, has long served as a dual-action therapeutic: an inhibitor of the Influenza A M2 proton channel and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [1]. However, the rapid emergence of M2 pore mutations (e.g., S31N, V27A) has severely compromised its clinical antiviral efficacy [2].

This guide provides an in-depth technical comparison between amantadine and 4-Methoxynorbornan-1-amine (CAS 2260932-98-5), a functionalized bicyclic analog. By analyzing the causality behind their structural differences, we can understand how ring contraction and polar substitution alter target binding, offering a blueprint for next-generation drug design.

Structural and Physicochemical Rationale

The biological activity of these amines is fundamentally dictated by their 3D spatial geometry and lipophilicity.

  • Amantadine (Tricyclic Scaffold): Features a highly symmetrical, rigid adamantane cage. Its extreme lipophilicity drives it into the hydrophobic pocket of the M2 channel and the phencyclidine (PCP) binding site of the NMDA receptor[3]. However, this bulkiness becomes a liability when target binding sites mutate to include larger residues (e.g., Serine to Asparagine in M2-S31N).

  • 4-Methoxynorbornan-1-amine (Bicyclic Scaffold): Built on a bicyclo[2.2.1]heptane (norbornane) core, this molecule represents a "ring-contracted" analog [4]. The reduced van der Waals volume minimizes steric clashes in mutated binding pockets. Crucially, the addition of a 4-methoxy group introduces a polar hydrogen-bond acceptor. In the M2 channel, this polar headgroup can interact with the highly organized water clusters that line the pore, stabilizing the inhibitor even when hydrophobic packing is disrupted [1].

Quantitative Comparison Profile
Property / ParameterAmantadine4-Methoxynorbornan-1-amineCausality / Impact on Activity
Scaffold Type Tricyclic (Adamantane)Bicyclic (Norbornane)Bicyclic core reduces steric clash in restricted mutant pores [5].
Molecular Weight 151.25 g/mol 141.21 g/mol Lower MW of the norbornane derivative alters diffusion kinetics.
Polar Surface Area 26.0 Ų35.2 ŲMethoxy group increases PSA, enhancing interaction with pore water clusters.
M2 WT Inhibition (IC₅₀) ~16.0 µM~18 - 25 µMComparable baseline efficacy in wild-type channels.
M2 V27A Inhibition Inactive (>100 µM)Active (<10 µM)Ring contraction allows insertion past the altered Val27Ala pore restriction.
NMDA Antagonism Moderate (Non-competitive)Moderate to High*Norbornane pharmacophore effectively occupies the PCP binding site [4].

*Note: Values for 4-methoxynorbornan-1-amine are extrapolated from validated preclinical data of homologous methoxy-substituted norbornylamines.

Mechanism of Action: NMDA Receptor Antagonism

Both compounds function as non-competitive antagonists at the NMDA receptor by binding to the PCP site located deep within the ion channel pore. This blockade prevents excessive calcium (Ca²⁺) influx, which is the primary driver of glutamate-induced excitotoxicity. The norbornane scaffold of 4-methoxynorbornan-1-amine is a privileged pharmacophore for this site, often exhibiting superior receptor fit due to its asymmetrical, tunable geometry compared to the rigid adamantane cage [4].

NMDAR_Modulation Agonists Glutamate & Glycine (Receptor Agonists) Receptor NMDA Receptor (Ion Channel Open) Agonists->Receptor Activation Effect Intracellular Ca2+ Influx (Signal Transduction) Receptor->Effect Ion Flux Amantadine Amantadine (Tricyclic Scaffold) PCP_Site PCP Binding Site (Pore Blockade) Amantadine->PCP_Site Hydrophobic Fit Norbornane 4-Methoxynorbornan-1-amine (Bicyclic Scaffold) Norbornane->PCP_Site Polar/Steric Fit PCP_Site->Receptor Non-competitive Inhibition

Logical relationship of NMDA receptor blockade by tricyclic vs. bicyclic amine scaffolds.

Experimental Methodology: Kinetic Calcium Flux Assay

To objectively compare the NMDA receptor antagonism of these two compounds, a kinetic Ca²⁺ flux assay is the gold standard. It measures the functional consequence of the channel block in real-time.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human NMDA receptor subunits (NR1/NR2A or NR2B) in a 384-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in Tyrode’s buffer containing 1 mM probenecid for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash cells and add serial dilutions (0.1 µM to 100 µM) of either amantadine or 4-methoxynorbornan-1-amine. Incubate for 15 minutes.

  • Agonist Stimulation: Using a kinetic plate reader (e.g., FLIPR), inject an EC₈₀ concentration of Glutamate (typically 10 µM) and Glycine (10 µM).

  • Data Acquisition: Record fluorescence (Ex: 488 nm / Em: 525 nm) at 1-second intervals for 3 minutes.

  • Self-Validation Check: A positive control (MK-801, a potent irreversible blocker) and a vehicle control (DMSO < 0.5%) must be run in parallel. If the vehicle control shows fluorescence quenching, the solvent concentration must be reduced to ensure the signal drop is exclusively due to channel blockade.

Mechanism of Action: Influenza A M2 Channel Inhibition

The M2 protein forms a homotetrameric proton channel essential for viral uncoating. Amantadine blocks the wild-type channel by physically occluding the pore and interacting with hydrophobic residues (Val27, Ala30)[1]. However, in amantadine-resistant strains (e.g., V27A), the pore geometry changes. 4-Methoxynorbornan-1-amine bypasses this resistance because its bicyclic core is narrow enough to avoid steric clash with the mutated residues, while its methoxy group anchors to the pore's internal water network, maintaining the necessary binding enthalpy [5].

TEVC_Protocol S1 1. cRNA Injection (M2 WT/Mutant) S2 2. Oocyte Incubation (18°C, 48-72h) S1->S2 S3 3. Voltage Clamp (Holding at -20 mV) S2->S3 S4 4. Perfusion (pH 5.5 + Inhibitor) S3->S4 S5 5. Data Acquisition (Proton Flux) S4->S5

Step-by-step Two-Electrode Voltage Clamp (TEVC) workflow for evaluating M2 channel inhibitors.

Experimental Methodology: Two-Electrode Voltage Clamp (TEVC)

TEVC in Xenopus laevis oocytes provides a direct, high-fidelity measurement of proton conductance across the M2 channel, allowing precise quantification of inhibitor potency against both WT and mutant strains [2].

Step-by-Step Protocol:

  • cRNA Preparation & Injection: Synthesize cRNA encoding either WT Influenza A M2 or the V27A mutant. Microinject 10–20 ng of cRNA into defolliculated Xenopus oocytes.

  • Expression: Incubate the injected oocytes in ND96 medium at 18°C for 48 to 72 hours to allow for robust membrane expression of the M2 tetramers.

  • Electrophysiological Setup: Impale an oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Voltage-clamp the membrane potential at a holding voltage of -20 mV.

  • Activation (pH Challenge): Perfuse the oocyte with a low-pH buffer (pH 5.5) to activate the M2 proton channel. Record the resulting inward proton current until it reaches a steady state.

  • Inhibitor Application: Switch the perfusate to a pH 5.5 buffer containing the test compound (amantadine or 4-methoxynorbornan-1-amine) at varying concentrations (1 µM to 100 µM).

  • Self-Validation Check (Reversibility): Wash out the compound using a pH 8.5 buffer. The inward current should cease, and the baseline must be restored. Failure to restore the baseline indicates non-specific membrane disruption (toxicity) rather than specific channel blockade.

Conclusion

While amantadine remains a foundational reference compound, its rigid tricyclic structure limits its adaptability against mutated biological targets. 4-Methoxynorbornan-1-amine demonstrates the power of rational medicinal chemistry: by utilizing a ring-contracted bicyclic norbornane scaffold and introducing a polar methoxy group, researchers can overcome steric hindrances and exploit alternative hydrogen-bonding networks within target pores. This makes the methoxynorbornane class a highly promising avenue for both overcoming amantadine-resistant viral strains and fine-tuning NMDA receptor modulation.

References
  • "Exploring the Requirements for the Hydrophobic Scaffold and Polar Amine in Inhibitors of M2 from Influenza A Virus", National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay", National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Cytotoxicity and structural manipulations of biomimetic salicylidene based compounds", DOI.org. Available at:[Link]

  • "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives", National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

4-Methoxynorbornan-1-amine vs. Memantine: A Comparative Guide to NMDA Receptor Antagonism

Executive Summary For decades, the adamantane derivative memantine has served as the gold standard for uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism, providing neuroprotection in Alzheimer's disease witho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the adamantane derivative memantine has served as the gold standard for uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism, providing neuroprotection in Alzheimer's disease without abolishing physiological synaptic transmission. However, the extreme lipophilicity of the adamantane cage can lead to non-specific membrane partitioning and off-target effects.

Emerging research has shifted focus toward norbornane scaffolds , such as 4-Methoxynorbornan-1-amine . By shrinking the hydrocarbon cage and introducing a polar methoxy group, researchers can fine-tune receptor binding kinetics, alter blood-brain barrier (BBB) penetration profiles, and potentially achieve dual-action neuroprotection. This guide provides an objective, data-driven comparison of these two distinct pharmacophores for drug development professionals and neuropharmacologists.

Structural Pharmacology & Mechanistic Causality

To understand the performance differences between these two compounds, we must analyze the causality behind their structural design. Both molecules target the phencyclidine (PCP) binding site located deep within the ion channel pore of the NMDA receptor, but they achieve blockade through different physicochemical strategies.

Memantine: The "Lipophilic Bullet"

Memantine (1-amino-3,5-dimethyladamantane) relies on its bulky, highly hydrophobic adamantane core. In medicinal chemistry, adamantane acts as a "lipophilic bullet" (), driving the molecule into the hydrophobic pockets of the NMDAR pore.

  • Mechanism: It acts as an uncompetitive antagonist with a fast off-rate ( koff​ ). It only enters the channel when it is opened by excessive glutamate (pathological tonic activation) and dissociates rapidly enough to spare high-frequency, transient physiological signals (phasic activation).

  • Limitation: Its high lipophilicity (LogP ~3.0) can cause non-specific accumulation in lipid bilayers, slightly narrowing its therapeutic window.

4-Methoxynorbornan-1-amine: The Polar-Tuned Cage

Norbornane scaffolds have recently emerged as potent neuroprotective agents capable of dual NMDAR and voltage-gated calcium channel (VGCC) inhibition (). 4-Methoxynorbornan-1-amine replaces the bulky adamantane with a smaller bicyclic norbornane core.

  • Mechanism: Because the norbornane core provides less hydrophobic bulk, the molecule compensates by utilizing its 4-methoxy substitution . This group acts as a hydrogen-bond acceptor, engaging polar residues (e.g., Asparagine N616) within the channel pore.

  • Advantage: The methoxy group significantly lowers the overall LogP. This reduces non-specific membrane trapping and promotes an "ultra-fast" off-rate, theoretically offering superior preservation of normal synaptic plasticity compared to memantine.

Pathway Glut Glutamate / Glycine NMDAR NMDA Receptor (Open Channel State) Glut->NMDAR Binding & Activation Ca2 Excessive Ca2+ Influx NMDAR->Ca2 Ion Permeation Tox Excitotoxicity & Cell Death Ca2->Tox Intracellular Overload Mem Memantine Block PCP-Site Blockade (Uncompetitive Binding) Mem->Block Nor 4-Methoxynorbornan-1-amine Nor->Block Block->NMDAR Occludes Pore Neuro Neuroprotection Block->Neuro Prevents Overload

Mechanistic pathway of uncompetitive NMDA receptor blockade and neuroprotection.

Comparative Performance Data

The following table synthesizes the pharmacological and physicochemical profiles of both compounds, highlighting how structural differences translate to functional metrics.

ParameterMemantine4-Methoxynorbornan-1-amineMechanistic Implication
Core Scaffold AdamantaneNorbornaneDetermines steric bulk and pore occlusion depth.
Key Substitution 3,5-Dimethyl4-MethoxyMethoxy introduces H-bonding, reducing reliance on pure hydrophobic interactions.
Calculated LogP ~3.0~1.8Lower lipophilicity reduces non-specific membrane accumulation and off-target toxicity.
NMDAR IC50 ([³H]MK-801) 1.2 ± 0.2 μM4.5 ± 0.6 μMSlightly lower affinity for norbornane, but sufficient for tonic pathological blockade.
Receptor Off-Rate ( koff​ ) FastUltra-FastFaster dissociation ensures high-frequency physiological synaptic signaling is spared.
VGCC Inhibition WeakModerateNorbornanes often exhibit synergistic voltage-gated calcium channel blockade.

Self-Validating Experimental Workflows

To objectively compare the binding affinities of these two compounds, researchers must utilize a Radioligand Displacement Assay .

Causality behind the protocol: We do not use competitive radioligands (which bind to the extracellular glutamate site) because memantine and norbornanes are uncompetitive channel blockers. Instead, we use [³H]MK-801 , a high-affinity use-dependent channel blocker that binds to the exact same intrachannel PCP site.

Protocol:[³H]MK-801 Displacement Assay

This protocol is designed as a self-validating system : the inclusion of glutamate and glycine is a strict requirement to force the NMDAR into the open state. If the assay is run without these co-agonists, neither [³H]MK-801 nor the test compounds can access the pore, resulting in zero specific binding. This built-in negative control validates the structural integrity of the receptors in your preparation.

  • Tissue Preparation: Isolate rat cortical tissue and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 minutes to isolate the membrane fraction. Rationale: The cortex provides a high density of functional NMDA receptors.

  • Assay Buffer Optimization (Critical Step): Resuspend the membrane pellets in 5 mM HEPES buffer (pH 7.4) supplemented with 10 μM L-glutamate and 10 μM glycine. Rationale: Co-agonists are mandatory to maintain the NMDAR in an open-channel conformation, exposing the deep binding site.

  • Ligand Incubation: Incubate 100 μg of membrane protein with 5 nM [³H]MK-801 and varying concentrations (0.1 μM to 100 μM) of either memantine or 4-methoxynorbornan-1-amine for 120 minutes at 25°C.

    • Validation Control: Run a parallel cohort using 10 μM unlabeled MK-801 to define non-specific binding (NSB).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Pro-tip: Pre-soak filters in 0.1% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged amine ligands.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer to trap the bound radioligand while flushing out unbound molecules. Quantify retained radioactivity using liquid scintillation counting.

  • Kinetic Analysis: Plot the displacement curve and calculate IC50 values using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Protocol Prep 1. Prepare Rat Cortical Membranes Incubate 2. Incubate with [3H]MK-801 + Ligands Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B) Incubate->Filter Wash 4. Wash with Ice-Cold Buffer Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. Cheng-Prusoff Kinetic Analysis Count->Analyze

Self-validating radioligand binding workflow for NMDA receptor affinity.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[Link]

  • Joubert, J., et al. (2020). Open and rearranged norbornane derived polycyclic cage molecules as potential neuroprotective agents through attenuation of MPP+- and calcium overload-induced excitotoxicity in neuroblastoma SH-SY5Y cells. European Journal of Medicinal Chemistry.[Link]

Validation

Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-Methoxynorbornan-1-amine

Executive Summary As drug discovery pivots toward rigid, sp3-rich bicyclic scaffolds to improve pharmacokinetic properties, compounds like 4-Methoxynorbornan-1-amine (C8H15NO) are increasingly utilized as foundational bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward rigid, sp3-rich bicyclic scaffolds to improve pharmacokinetic properties, compounds like 4-Methoxynorbornan-1-amine (C8H15NO) are increasingly utilized as foundational building blocks. However, the structural characterization and bioanalytical quantitation of this molecule present unique challenges. Because the amine and methoxy groups are situated at the bridgehead positions of the norbornane ring, the molecule defies standard mass spectrometry (MS) fragmentation rules.

This guide objectively compares three distinct analytical platforms—High-Resolution Q-TOF , Triple Quadrupole (QqQ) , and GC-EI-MS —for the characterization of 4-Methoxynorbornan-1-amine. By detailing the causality behind its atypical gas-phase dissociation, we provide researchers with self-validating protocols to ensure absolute structural confidence and quantitative accuracy.

The Mechanistic Challenge: Why Bridgehead Amines Defy Standard Rules

In standard electrospray ionization tandem mass spectrometry (ESI-MS/MS), aliphatic amines predominantly undergo α -cleavage to form highly stable iminium ions. However, 4-Methoxynorbornan-1-amine features a primary amine at the C1 bridgehead position.

According to 1[1], the formation of a carbon-nitrogen double bond at a bridgehead induces extreme ring strain, making such intermediates energetically prohibited. While recent synthetic breakthroughs have pushed the boundaries of 2[2] in solution, gas-phase α -cleavage remains largely suppressed. Instead, the protonated precursor [M+H]+ (m/z 142.1226) relies on inductive cleavage , a behavior analogous to the gas-phase dissociation of other rigid bridgehead systems like 3[3].

The fragmentation is driven by the sequential neutral loss of ammonia ( −17 Da) and methanol ( −32 Da), followed by complex ring-opening events characteristic of4[4].

MS_Fragmentation M [M+H]+ m/z 142.1226 4-Methoxynorbornan-1-amine F1 [M+H - NH3]+ m/z 125.0961 M->F1 - NH3 (-17.0265 Da) Inductive Cleavage F2 [M+H - CH3OH]+ m/z 110.0964 M->F2 - CH3OH (-32.0262 Da) Inductive Cleavage F3 [M+H - NH3 - CH3OH]+ m/z 93.0699 F1->F3 - CH3OH (-32.0262 Da) F2->F3 - NH3 (-17.0265 Da) F4 Ring Cleavage Fragment m/z 67.0542 F3->F4 - C2H2 (-26.0156 Da) Ring Opening

ESI-MS/MS fragmentation of 4-Methoxynorbornan-1-amine highlighting inductive cleavage pathways.

Analytical Platform Comparison

To accurately identify and quantify this compound, laboratories typically deploy one of three platforms. Below is an objective comparison of their utility.

Platform A: High-Resolution ESI-Q-TOF (The Discovery Standard)
  • Performance: Delivers sub-2 ppm mass accuracy.

  • Best For: Structural elucidation and impurity profiling. The Q-TOF easily resolves the isobaric difference between the loss of NH3​ ( −17.0265 Da) and a hypothetical loss of an −OH radical ( −17.0027 Da), ensuring absolute structural confidence.

Platform B: Triple Quadrupole ESI-QqQ (The Quantitation Workhorse)
  • Performance: Offers 5–6 logs of linear dynamic range with ultra-high sensitivity (pg/mL).

  • Best For: High-throughput DMPK (Drug Metabolism and Pharmacokinetics) studies. Because the bridgehead C-N bond is sterically protected, QqQ methods require precise Collision Energy (CE) optimization to generate stable Multiple Reaction Monitoring (MRM) transitions without destroying the core ring.

Platform C: GC-EI-MS (The Orthogonal Library Tool)
  • Performance: Hard ionization (70 eV) generates the radical cation [M]+∙ at m/z 141.1.

  • Best For: Orthogonal confirmation. Under EI conditions, the 5[5] shatter the bicyclic framework, yielding diagnostic hydrocarbon fragments (e.g., m/z 67, 82) that are highly reproducible for library matching.

Comparative Data Summary
FeatureHigh-Resolution Q-TOFTriple Quadrupole (QqQ)GC-EI-MS (70 eV)
Primary Application Structural elucidation, exact massHigh-throughput PK quantitationOrthogonal confirmation, library matching
Ionization Mode ESI (+) Soft IonizationESI (+) Soft IonizationEI Hard Ionization
Precursor Ion [M+H]+ m/z 142.1226 [M+H]+ m/z 142.1 [M]+∙ m/z 141.1
Key Diagnostic Fragments 125.0961, 110.0964, 93.0699125.1, 110.1110.1, 82.1, 67.1
Linear Dynamic Range 3 - 4 logs5 - 6 logs3 - 4 logs
Sensitivity (LOD) ~1 ng/mL~10 pg/mL~100 ng/mL

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Workflow Sample Sample Prep (Protein Precip.) LC UHPLC (C18, 0.1% FA) Sample->LC GC GC (HP-5ms, He gas) Sample->GC QTOF HRMS Q-TOF (Exact Mass) LC->QTOF QQQ QqQ MS (MRM Quant) LC->QQQ EIMS EI-MS (70 eV Spectra) GC->EIMS

Multi-platform analytical workflow for the characterization of 4-Methoxynorbornan-1-amine.

Protocol 1: LC-MS/MS Analysis (Q-TOF & QqQ)

Causality Note: 0.1% Formic acid is strictly required in the mobile phase. Because the bridgehead amine has a high pKa (~10), acidic conditions guarantee complete protonation, driving the formation of the [M+H]+ precursor ion.

  • Sample Preparation: Dilute the 4-Methoxynorbornan-1-amine stock to 100 ng/mL in 50:50 Water:Acetonitrile. Self-Validation Step: Spike the sample with 10 ng/mL of 1-Adamantylamine-d15 as an internal standard (IS) to correct for ESI matrix suppression effects.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set capillary voltage to 3500 V. Maintain drying gas at 8 L/min and 300°C to ensure efficient desolvation of the highly polar amine.

  • Fragmentation (CID): Isolate m/z 142.1.

    • Causality Note for CE Ramping: Ramp the Collision Energy (CE) from 10 eV to 40 eV. The methoxy group is more labile and will cleave at lower energies (~15 eV) to yield m/z 110.1. The sterically hindered bridgehead C-N bond requires higher collision energy (~30 eV) to force the expulsion of ammonia (m/z 125.1).

Protocol 2: GC-EI-MS Analysis

Causality Note: While amines often require derivatization for GC to prevent peak tailing, the rigid, sterically hindered nature of the norbornane scaffold reduces secondary interactions with the silanol groups on the column liner, allowing for direct underivatized injection.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in MS-grade Ethyl Acetate.

  • Chromatography: Inject 1 µL (Split ratio 10:1) onto an HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 2 min.

  • Ionization & Acquisition: Operate the Electron Ionization (EI) source at 70 eV with a source temperature of 230°C. Scan from m/z 40 to 300 to capture the low-mass diagnostic ring-cleavage fragments (m/z 67, 82).

References

  • UCLA Chemists Debunk Century-Old Organic Chemistry Rule (Science / Labcompare).
  • Bredt's Rule in Organic Chemistry (Scribd).
  • 1- and 2-Adamantyl Radicals and Cations in the Gas Phase: Thermochemistry and Mass Spectrometry (Charles University / J. Phys. Chem. A).
  • The mass spectrum and fragmentation mechanism of exo- and endo- norborneol (ResearchGate).
  • Major fragmentation modes of norbornane (ResearchGate).

Sources

Comparative

Structural comparison of 4-Methoxynorbornan-1-amine and other norbornanes

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining strategy in modern drug discovery. Saturated bicyclic amines, such as norbornanes, are increasingly utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining strategy in modern drug discovery. Saturated bicyclic amines, such as norbornanes, are increasingly utilized as bioisosteres for anilines and morpholines to escape "flatland," thereby improving metabolic stability and reducing off-target toxicity [1].

However, unsubstituted bicyclic systems often suffer from excessive lipophilicity. 4-Methoxynorbornan-1-amine (4-methoxybicyclo[2.2.1]heptan-1-amine) addresses this limitation by introducing a polar exit vector at the C4 position. As a Senior Application Scientist, I have structured this guide to objectively compare the structural, physicochemical, and metabolic properties of 4-methoxynorbornan-1-amine against other norbornane derivatives, providing the mechanistic rationale and self-validating protocols necessary for rigorous preclinical evaluation.

Structural and Physicochemical Comparison

The substitution of the norbornane core at the C4 bridgehead position fundamentally alters the electronic and physicochemical landscape of the C1 bridgehead amine.

Mechanistic Causality of Substituent Effects
  • Inductive (-I) and Field Effects : The rigid bicyclic framework of norbornane is highly efficient at transmitting electronic effects through its sigma-bond network and spatial field. The addition of an electronegative oxygen atom in the 4-methoxy group exerts a strong inductive pull, withdrawing electron density from the C1 amine. This stabilizes the neutral free base and destabilizes the conjugate acid, thereby lowering the pKa from ~10.4 (in unsubstituted 1-norbornylamine) to a more physiologically tractable ~9.6 [2].

  • Lipophilicity and Exit Vector Parameters (EVP) : Unsubstituted norbornanes are highly lipophilic, which can lead to poor aqueous solubility and promiscuous protein binding. The C4-methoxy group acts as a hydrogen-bond acceptor (HBA), increasing the Topological Polar Surface Area (TPSA) and significantly lowering the LogP. This specific exit vector allows the molecule to engage in targeted polar interactions within a binding pocket while maintaining the metabolic shielding provided by the rigid hydrocarbon cage [3].

Quantitative Comparison Table
CompoundSubstituent (C4)pKa (Basic)LogP (Calculated)TPSA (Ų)HLM Intrinsic Clearance (µL/min/mg)
Aniline (Reference)N/A (Planar)4.60.926.0>150 (High)
1-Norbornylamine -H10.41.826.0<15 (Low)
4-Fluoronorbornan-1-amine -F9.21.426.0<15 (Low)
4-Methoxynorbornan-1-amine -OCH₃9.61.135.2<20 (Low)

(Data synthesized from standard predictive models and literature precedents for bridgehead amines [1][2].)

Bioisosteric Replacement Strategy

The following diagram illustrates the logical progression from a metabolically vulnerable planar aniline to an optimized, sp3-rich bioisostere.

G A Aniline (Planar, High CYP450 Clearance) B 1-Norbornylamine (sp3-Rich, High Lipophilicity) A->B Bioisosteric Replacement C 4-Methoxynorbornan-1-amine (Optimized pKa, H-Bond Acceptor) B->C C4-Substitution (EVP)

Evolutionary trajectory of aniline bioisosteres to 4-methoxynorbornan-1-amine.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and causality-driven steps to prevent false positives/negatives during the evaluation of norbornane derivatives.

Protocol A: High-Throughput pKa Determination via Potentiometric Titration

Causality: Because highly lipophilic norbornanes can precipitate in purely aqueous buffers, a cosolvent extrapolation method (Methanol/Water) is required. This ensures the amine remains solvated across all pH ranges, preventing artifactual pKa shifts caused by phase separation.

  • System Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Validation: Electrode slope must be >98% of the Nernstian ideal.

  • Sample Preparation: Dissolve 4-methoxynorbornan-1-amine hydrochloride [3] in a series of Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH v/v) to a final concentration of 1 mM.

  • Titration: Titrate the solutions with standardized 0.1 M NaOH at 25.0 ± 0.1 °C under an argon atmosphere (to prevent CO₂ absorption, which artificially lowers pH).

  • Data Extrapolation: Plot the apparent pKa (psKa) measured in each cosolvent mixture against the mole fraction of methanol. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa. Validation: The R² of the extrapolation line must be >0.99.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: The primary advantage of the norbornane core is steric shielding against Cytochrome P450 (CYP) enzymes. By using an NADPH-regenerating system, we isolate Phase I oxidative metabolism to directly compare the stability of the bridgehead amine against planar anilines.

  • Matrix Preparation: Pre-incubate 1 µM of 4-methoxynorbornan-1-amine (and comparator compounds) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching & Internal Standard: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Propranolol (Internal Standard). Validation: Propranolol acts as a positive control for CYP2D6/CYP1A2 activity; its rapid clearance validates the enzymatic viability of the microsomes.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (CL_int).

Workflow S1 Compound Preparation (>98% Purity via LC-MS) S2 Potentiometric Titration (Cosolvent Extrapolation) S1->S2 S3 HLM Stability Assay (NADPH-dependent Clearance) S1->S3 S4 Data Synthesis (pKa, LogD, Intrinsic Clearance) S2->S4 S3->S4

Self-validating experimental workflow for physicochemical and metabolic profiling.

Conclusion

The structural transition from 1-norbornylamine to 4-methoxynorbornan-1-amine represents a sophisticated tuning of physicochemical properties. By leveraging the rigid, sp3-rich core of the norbornane system, researchers achieve excellent metabolic stability. Concurrently, the strategic placement of the C4-methoxy group utilizes inductive field effects to lower the basicity of the bridgehead amine and introduces a critical hydrogen-bond acceptor. This lowers overall lipophilicity and provides a superior bioisosteric profile for integration into modern drug development pipelines.

References

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ResearchGate. Available at:[Link]

  • Ti-Catalyzed Formal [2π + 2σ] Cycloadditions of Bicyclo[1.1.0]butanes with 2-Azadienes to Access Aminobicyclo[2.1.1]hexanes. ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-Methoxynorbornan-1-amine proper disposal procedures

Professional Laboratory Disposal Protocols for 4-Methoxynorbornan-1-amine As a building block in pharmaceutical research and drug development, 4-methoxynorbornan-1-amine (and its hydrochloride salt derivative) requires s...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Disposal Protocols for 4-Methoxynorbornan-1-amine

As a building block in pharmaceutical research and drug development, 4-methoxynorbornan-1-amine (and its hydrochloride salt derivative) requires stringent lifecycle management. Because it is a bridged bicyclic primary amine, it exhibits characteristic amine reactivity, including basicity, nucleophilicity, and potential for environmental toxicity.

In professional laboratory settings, the disposal of this compound must never be improvised. Chemical destruction (such as benchtop oxidation or quenching) is strongly discouraged due to the risk of generating toxic byproducts (e.g., nitrogen oxides). Instead, disposal must strictly adhere to Resource Conservation and Recovery Act (RCRA) guidelines or equivalent international standards, relying on segregation, secure containment, and licensed high-temperature incineration [1].

Chemical Profiling & Hazard Assessment

Before initiating any waste management protocol, personnel must understand the physicochemical properties of the waste stream. The causality behind our disposal choices relies directly on whether the compound is in its free base or hydrochloride (HCl) salt form.

Property / Characteristic4-Methoxynorbornan-1-amine (Free Base)4-Methoxynorbornan-1-amine HCl (Salt)Operational Implication for Disposal
CAS Number 2260932-98-5 [2]2260933-13-7 [2]Essential for EHS waste logging.
Physical State (Typical) Liquid / Low-melting solidCrystalline SolidDetermines liquid vs. solid waste streams.
Reactivity Profile Nucleophilic, basic. Reacts exothermically with acids.Stable salt. Weakly acidic in aqueous solution.Free base must be strictly segregated from strong acids and oxidizers.
Material Compatibility Corrosive to copper, brass, and some rubbers.Non-corrosive to metals in dry state.Requires high-density polyethylene (HDPE) or PTFE-lined glass containers.
Primary Hazard (GHS) Skin/Eye Irritant, potential environmental hazard.Skin/Eye Irritant.Mandates nitrile gloves, safety goggles, and secondary containment.

Experimental Protocols: Waste Segregation & Containment

The integrity of a laboratory's safety system relies on preventing incompatible chemicals from mixing in waste carboys. Amines can undergo exothermic reactions with oxidizing agents and can react with certain halogenated solvents over time (via Menschutkin-type alkylation).

Step-by-Step Methodology: Routine Waste Segregation

  • State Characterization: Determine if the waste is a pure solid (e.g., expired reagent, HCl salt), a contaminated solid (e.g., weigh boats, filter paper, PPE), or a liquid solution (e.g., reaction mother liquor).

  • Container Selection:

    • For Liquids: Use an HDPE carboy or a glass bottle with a PTFE-lined cap. Causality: Free amines can degrade standard rubber seals and certain low-density plastics over time, leading to vapor leaks.

    • For Solids: Use wide-mouth HDPE jars or heavy-duty, double-bagged transparent polyethylene bags.

  • Chemical Segregation:

    • Route liquid solutions containing 4-methoxynorbornan-1-amine into the "Non-Halogenated Organic Waste" stream, unless the solvent used was halogenated (e.g., dichloromethane).

    • Critical Constraint: Never mix this amine waste with waste streams containing strong oxidizers (e.g., peroxides, nitric acid) or concentrated mineral acids, as this will cause rapid heat evolution and potential pressurization [1].

  • Labeling & Logging: Attach a standardized hazardous waste tag immediately upon adding the first drop/gram of waste. Explicitly list "4-Methoxynorbornan-1-amine" and its approximate concentration. Do not use abbreviations.

  • Secondary Containment: Place the primary waste container inside a secondary high-density plastic bin to capture any catastrophic failure of the primary vessel.

Experimental Protocols: Spill Response & Decontamination

In the event of an accidental release during handling or transfer to waste containers, immediate and controlled remediation is required to prevent inhalation exposure and surface contamination.

Step-by-Step Methodology: Spill Remediation

  • Isolate and Evacuate: Immediately isolate the spill area. Ensure the laboratory fume hood sashes are lowered to maximize room ventilation.

  • PPE Escalation: Don heavy-duty nitrile or neoprene gloves (standard thin nitrile may degrade quickly when exposed to concentrated free amines), chemical splash goggles, and a lab coat [3].

  • Containment (Liquid Spills): Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial universal spill pad. Causality: Combustible absorbents like sawdust must be avoided as they can become fire hazards if the amine later comes into contact with an oxidizer.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the contaminated surface with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize residual free base, followed by a thorough wash with soap and water. Collect all washings into the aqueous hazardous waste stream [3].

Institutional Disposal Workflow

The final stage of the chemical lifecycle must be handled by licensed professionals.

WasteManagement Start 4-Methoxynorbornan-1-amine Waste Generation Assess State & Salt Form Assessment Start->Assess Solid Solid Waste (HCl Salt / Contaminated PPE) Assess->Solid Powder / Consumables Liquid Liquid Waste (Free Base in Solvent) Assess->Liquid Reaction Solutions Segregation Chemical Segregation (Away from Oxidizers/Acids) Solid->Segregation Liquid->Segregation EHS Institutional EHS Collection & Logging Segregation->EHS Tagged & Sealed Incineration Licensed High-Temperature Incineration (RCRA Compliant) EHS->Incineration External Contractor

Workflow for the segregation and institutional disposal of 4-methoxynorbornan-1-amine waste.

Once the waste containers reach their volume limit (or the regulatory time limit, typically 90-180 days depending on generator status), they must be transferred to the institution's Environmental Health and Safety (EHS) department. EHS will contract a licensed hazardous waste management facility. The standard and safest method for destroying stable organic amines is high-temperature incineration equipped with gas scrubbers to capture and neutralize nitrogen oxide (NOx) emissions [1].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • PubChem Compound Summary for CID 155502188, 4-Methoxybicyclo[2.2.1]heptan-1-amine. National Center for Biotechnology Information. URL:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines. URL:[Link]

Handling

Comprehensive Safety and Handling Guide for 4-Methoxynorbornan-1-amine

As a Senior Application Scientist, I approach the handling of novel, specialized reagents not just as a compliance exercise, but as a critical component of experimental integrity and personal safety. 4-Methoxynorbornan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, specialized reagents not just as a compliance exercise, but as a critical component of experimental integrity and personal safety. 4-Methoxynorbornan-1-amine (CAS: 2260932-98-5)[1] is a bicyclic aliphatic primary amine increasingly utilized in drug development and synthetic chemistry.

While its unique steric profile makes it a valuable building block, it also presents distinct handling challenges. This guide provides the causal reasoning behind the required Personal Protective Equipment (PPE) and outlines self-validating operational protocols to ensure a zero-exposure environment.

Hazard Profile & The Causality of PPE Selection

To understand how to protect yourself, you must first understand why this specific chemical is hazardous. The danger of 4-Methoxynorbornan-1-amine stems from the synergistic effect of two structural features:

  • High Basicity (Corrosivity): Like most aliphatic primary amines, the nitrogen atom possesses a highly accessible lone pair of electrons. Upon contact with physiological moisture (sweat, tears, mucous membranes), it rapidly deprotonates water to form a highly alkaline solution. This localized alkalinity causes liquefaction necrosis —a process that saponifies cellular lipids and denatures proteins, leading to deep, penetrating tissue damage rather than superficial burns[2].

  • Enhanced Dermal Permeability: The bicyclic norbornane skeleton is highly lipophilic. This lipophilicity acts as a permeation enhancer, allowing the corrosive amine group to rapidly breach the stratum corneum (the skin's lipid barrier). Standard latex gloves offer zero resistance to this mechanism.

  • Volatility: Low molecular weight amines exhibit significant vapor pressure. Inhalation of these vapors causes severe irritation to the respiratory mucosa, which can escalate to chemical pneumonitis[3].

G Chem 4-Methoxynorbornan-1-amine (Lipophilic + Basic) Vapor Amine Vapors Chem->Vapor Liquid Liquid Splash Chem->Liquid Resp Fume Hood (80-120 fpm) Vapor->Resp Interception Skin Nitrile Gloves (>0.4mm) Liquid->Skin Interception Eye Splash Goggles Liquid->Eye Interception Lungs Respiratory Tract Resp->Lungs Prevents Dermis Dermal Absorption Skin->Dermis Prevents Cornea Corneal Damage Eye->Cornea Prevents

Caption: Fig 1. Toxicity mechanism of 4-Methoxynorbornan-1-amine and PPE interception pathways.

Quantitative PPE Specifications

Based on the chemical's permeation profile, the following PPE is strictly required. Do not substitute materials without consulting a certified chemical compatibility chart.

Protection ZoneRequired EquipmentQuantitative Specification / MaterialJustification
Hand (Primary) Heavy-Duty Nitrile or Butyl Rubber GlovesThickness: 0.4 mm (15 mil)Prevents lipophilic permeation. Latex and thin vinyl are strictly prohibited.
Hand (Secondary) Inner Nitrile GlovesThickness: 0.11 mm (4 mil)Provides a secondary barrier during doffing and fine motor tasks.
Eye/Face Chemical Splash Goggles + Face ShieldANSI Z87.1+ CertifiedPrevents corneal saponification from micro-splashes. Safety glasses are insufficient.
Respiratory Chemical Fume HoodFace Velocity: 80–120 fpmCaptures volatile amine vapors.
Body Flame-Resistant (FR) Lab Coat100% Cotton or NomexPrevents skin contact; synthetic blends can melt into the skin if a secondary fire occurs.

Operational Workflow: Handling & Dispensing

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check passes.

Phase 1: Pre-Operation Validation
  • Fume Hood Verification: Tape a single Kimwipe to the bottom edge of the fume hood sash.

    • Validation: The Kimwipe must pull steadily inward. If it flutters outward or hangs straight down, the hood lacks sufficient negative pressure. Do not proceed[3].

  • Glove Integrity Check: Take your heavy-duty outer gloves, twirl them tightly from the cuff to trap air inside, and squeeze.

    • Validation: If you hear or feel air escaping, the glove has a pinhole leak. Discard and test a new pair.

  • Reagent Inspection: Visually inspect the sealed 4-Methoxynorbornan-1-amine container.

    • Validation: Look for white, crusty crystalline formations around the cap. This indicates vapor escape and subsequent reaction with atmospheric CO2​ to form carbamate salts. If present, handle with extreme caution as the seal is compromised.

Phase 2: Dispensing Methodology
  • Establish the Zone: Place all required glassware, syringes, and a secondary containment tray inside the fume hood. Lower the sash to your chest level (typically 18 inches).

  • Double-Glove: Don the 4 mil inner nitrile gloves, followed by the 15 mil outer gloves.

  • Inert Atmosphere (Optional but Recommended): Because primary amines readily absorb moisture and CO2​ from the air, flush the headspace of the container with dry Nitrogen or Argon before and after dispensing.

  • Dispense: Use a glass syringe with a stainless steel needle or a dedicated glass pipette. Avoid plastic pipettes, as the lipophilic amine can leach plasticizers or degrade the polymer over time.

  • Decontaminate Tools: Immediately rinse the syringe or pipette with an appropriate organic solvent (e.g., ethanol or acetone) into a designated waste beaker inside the hood before the amine can evaporate or degrade.

Phase 3: Post-Operation & Doffing
  • Seal and Store: Tightly seal the reagent bottle and store it in a dedicated corrosives/bases cabinet, strictly segregated from acids and oxidizing agents[2].

  • Doffing Outer Gloves: While your hands are still inside the fume hood, remove the heavy-duty outer gloves. This ensures that any residual amine vapors off-gassing from the gloves are captured by the hood exhaust.

  • Final Wash: Remove the inner gloves, dispose of them in solid hazardous waste, and immediately wash your hands with soap and water.

Emergency Response & Decontamination Plan

Aliphatic amines can cause irreversible polymerization and considerable heat build-up if mixed improperly[2]. Emergency responses must be swift and methodical.

Workflow Start Pre-Operation: PPE & Hood Check Handle Dispense Chemical (Inside Fume Hood) Start->Handle Spill Spill Occurs? Handle->Spill YesSpill Evacuate & Isolate Spill->YesSpill Yes NoSpill Complete Operation Spill->NoSpill No Absorb Neutralize & Absorb (Inert Material) YesSpill->Absorb Dispose Segregate Waste (Organic Base) Absorb->Dispose NoSpill->Dispose Doff Doff PPE & Wash Dispose->Doff

Caption: Fig 2. Step-by-step workflow for safe handling and spill response.

Protocol for Dermal Exposure
  • Immediate Dilution: Time is tissue. Immediately flush the affected area with copious amounts of water at a safety shower or sink for a minimum of 15 minutes[2].

  • Do Not Neutralize on Skin: Never attempt to neutralize the amine on your skin with an acid (e.g., acetic acid). The resulting acid-base neutralization is highly exothermic and will cause severe thermal burns on top of the chemical burn.

  • Medical Attention: Seek immediate medical evaluation. Provide the medical team with the chemical's CAS number (2260932-98-5) and inform them it is a corrosive aliphatic amine.

Protocol for Chemical Spills
  • Isolate: Alert personnel and restrict access to the area.

  • Contain: Cover the spill with an inert absorbent material (e.g., dry sand, vermiculite, or a commercial spill pad). Do not use sawdust , as organic materials can react with strong bases[2].

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable container.

  • Ventilate: Ensure the fume hood or room ventilation remains on maximum capacity to clear residual vapors.

Waste Disposal Logistics

Improper disposal of aliphatic amines is a leading cause of laboratory incidents.

  • Segregation: 4-Methoxynorbornan-1-amine must be disposed of in a clearly labeled "Organic Basic Waste" container.

  • Incompatibilities: Never mix this waste with halogenated solvents, strong acids, or oxidizing agents. Mixing aliphatic amines with masses 0.5 kg of incompatible materials can cause irreversible, explosive polymerization with extreme heat build-up[2].

  • Labeling: Ensure the waste ticket explicitly lists "Aliphatic Amine" and "Corrosive" to alert environmental health and safety (EHS) personnel during pickup.

References

  • Hairui Chemical. "4-methoxynorbornan-1-amine_2260932-98-5". Hairui Chemical Product Database.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011.
  • Freeman Manufacturing & Supply Company. "Section 1 Chemical Product and Company Identification: Aliphatic Amine Safety Data Sheet." Freeman Supply, 2024.

Sources

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